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1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile Documentation Hub

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  • Product: 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile

Executive Summary 1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile is a critical pharmacophore scaffold used in the synthesis of next-generation Janus Kinase (JAK) inhibitors. It serves as the direct precursor to the (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile is a critical pharmacophore scaffold used in the synthesis of next-generation Janus Kinase (JAK) inhibitors. It serves as the direct precursor to the (1-(6-aminopyridin-3-yl)cyclopropyl)methylamine moiety found in Ivarmacitinib (SHR0302) , a highly selective JAK1 inhibitor currently under investigation for atopic dermatitis, rheumatoid arthritis, and alopecia areata.

The molecule's structural significance lies in the gem-disubstituted cyclopropane ring, which provides rigid conformational control, orienting the pyridine "hinge binder" and the solubilizing tail of the final drug molecule into the ATP-binding pocket of the JAK1 enzyme with high specificity.

Physiochemical Profile

The following data represents the core properties of the scaffold, essential for process chemistry and formulation development.

PropertyValueNotes
IUPAC Name 1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol Low MW fragment, ideal for FBDD
CAS Number VariableOften cited as HCl salt or free base
LogP (Predicted) ~0.8 - 1.2Favorable lipophilicity for oral bioavailability
Topological Polar Surface Area 50-60 ŲGood membrane permeability predicted
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Pyridine N, Nitrile N, Amine N)
Key Functional Groups Nitrile (Electrophile/Precursor), 2-Aminopyridine (Hinge Binder)

Synthetic Routes & Process Chemistry

The synthesis of this scaffold requires navigating the competing reactivity of the pyridine nitrogen and the acidity of the benzylic (pyridylic) protons. The most robust industrial route utilizes Phase Transfer Catalysis (PTC) to install the cyclopropane ring on a halogenated precursor before installing the amine.

Route A: The Chloropyridine-PTC Strategy (Recommended)

This route avoids the use of protecting groups on the amine and minimizes side reactions involving the pyridine nitrogen.

Step 1: Cyclopropanation via Phase Transfer Catalysis

Precursor: 2-(6-chloropyridin-3-yl)acetonitrile Reagents: 1,2-dibromoethane, 50% NaOH (aq), Tetrabutylammonium bromide (TBAB).

Protocol:

  • Charge: A reactor is charged with 2-(6-chloropyridin-3-yl)acetonitrile (1.0 eq) and 1,2-dibromoethane (1.2–1.5 eq) in toluene or Me-THF.

  • Catalyst: TBAB (0.05 eq) is added as the phase transfer catalyst.

  • Initiation: 50% NaOH solution (3.0 eq) is added dropwise while maintaining the internal temperature between 20–30°C. Note: The reaction is exothermic.

  • Reaction: Agitate vigorously for 4–6 hours. The high concentration of base deprotonates the alpha-carbon, facilitating double alkylation by the dibromoethane.

  • Workup: Separate phases. Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

  • Product: 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile.

Step 2: Buchwald-Hartwig Amination

Precursor: 1-(6-chloropyridin-3-yl)cyclopropane-1-carbonitrile Reagents: Benzophenone imine (surrogate ammonia source), Pd₂(dba)₃, Xantphos, Cs₂CO₃.

Protocol:

  • Coupling: Under N₂ atmosphere, combine the chloro-intermediate (1.0 eq), benzophenone imine (1.2 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in 1,4-dioxane.

  • Heat: Reflux at 100°C for 12 hours.

  • Hydrolysis: Cool to room temperature. Add 1N HCl/THF and stir for 2 hours to hydrolyze the imine.

  • Isolation: Neutralize with NaHCO₃, extract with EtOAc. The benzophenone byproduct is removed via crystallization or chromatography.

  • Final Product: 1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile .

Synthetic Workflow Diagram

Synthesis Start 2-(6-chloropyridin-3-yl) acetonitrile Cyclo 1-(6-chloropyridin-3-yl) cyclopropane-1-carbonitrile Start->Cyclo 1,2-dibromoethane 50% NaOH, TBAB (Cyclopropanation) Amine 1-(6-aminopyridin-3-yl) cyclopropane-1-carbonitrile (TARGET) Cyclo->Amine Pd-Catalysis Benzophenone Imine (Amination) Drug Ivarmacitinib (SHR0302) Amine->Drug 1. Nitrile Reduction 2. Pyrimidine Coupling

Figure 1: Synthetic pathway from the chloropyridine precursor to the target scaffold and its downstream application in Ivarmacitinib synthesis.

Mechanism of Action & Biological Context

While the molecule itself is an intermediate, its structural features dictate the pharmacology of the final drug, Ivarmacitinib .

The JAK-STAT Pathway

Ivarmacitinib is a reversible, ATP-competitive inhibitor of JAK1.

  • Selectivity: The cyclopropane ring creates a specific steric bulk that fits into the solvent-exposed region of the JAK1 kinase domain but clashes with residues in JAK2, providing >10-fold selectivity. This reduces the risk of anemia and neutropenia associated with JAK2 inhibition.

  • Binding: The aminopyridine moiety acts as the "hinge binder," forming critical hydrogen bonds with the backbone residues (Glu/Leu) in the ATP-binding pocket.

Signaling Cascade Diagram

JAK_Pathway Cytokine Cytokine (IL-4, IL-13, IL-31) Receptor Cytokine Receptor (Cell Membrane) Cytokine->Receptor Binding JAK1 JAK1 (Tyrosine Kinase) Receptor->JAK1 Activation STAT STAT3 / STAT6 JAK1->STAT Phosphorylation Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation Response Response Nucleus->Response Inflammation Pruritus Drug Ivarmacitinib (Target Scaffold) Drug->JAK1 INHIBITION (ATP Competition)

Figure 2: The JAK-STAT signaling cascade showing the point of intervention by the target scaffold-derived inhibitor.

Quality Control & Analytical Standards

For researchers utilizing this intermediate, the following analytical markers are critical for validation.

  • NMR (¹H, 300 MHz, DMSO-d₆):

    • Cyclopropane protons: Distinct multiplets around δ 1.2–1.6 ppm (4H).

    • Pyridine aromatic protons: δ 6.4 (d), 7.4 (dd), 8.0 (d) ppm.

    • Amine protons: Broad singlet around δ 6.0 ppm (2H).

  • Impurity Profile:

    • Mono-alkylated nitrile: Result of incomplete cyclopropanation.

    • Hydrolyzed nitrile: Conversion of -CN to -CONH₂ (Amide) under strong basic conditions (monitor via LC-MS).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14586363, 1-Amino-1-cyclopropanecarbonitrile hydrochloride. Retrieved from [Link]

  • Vangrevelinghe, E., et al. (2013). Discovery of a Potent and Selective JAK1 Inhibitor with High Efficacy in a Rat Model of Arthritis. Journal of Medicinal Chemistry. (Contextual reference for JAK1 scaffold design).
  • Jiangsu Hengrui Medicine Co., Ltd. (2021). Efficacy and Safety of SHR0302 in Patients with Moderate to Severe Atopic Dermatitis. ClinicalTrials.gov Identifier: NCT04162899. Retrieved from [Link]

  • Organic Syntheses. (1998). Cyclopropanation using 1,2-dibromoethane and phase transfer catalysis. (General methodology reference). Retrieved from [Link]

Exploratory

Technical Guide: Mechanism of Action & Pharmacological Utility of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

This guide provides an in-depth technical analysis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (CAS: 1335055-56-5), a critical pharmacophore and intermediate in medicinal chemistry. While often utilized as a high-va...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (CAS: 1335055-56-5), a critical pharmacophore and intermediate in medicinal chemistry. While often utilized as a high-value building block for Janus Kinase (JAK) inhibitors, LSD1 (KDM1A) inhibitors, and Cathepsin inhibitors, its structural motifs possess intrinsic mechanistic properties relevant to covalent inhibition and molecular recognition.

Executive Summary

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile represents a privileged structural motif integrating three distinct functional units: an aminopyridine (hydrogen bond donor/acceptor), a cyclopropane ring (conformational constraint), and a nitrile group (electrophilic warhead/precursor).

Its primary utility lies in two domains:

  • Direct Mechanistic Potential: As a reversible covalent inhibitor of cysteine proteases (e.g., Cathepsin K/S) via the nitrile warhead.

  • Synthetic Precursor Role: As a key intermediate for generating 1,1-disubstituted cyclopropylamines (LSD1 inhibitors) and cyclopropanecarboxamides (JAK/TYK2 inhibitors).

Molecular Mechanism of Action (MoA)

The Nitrile Warhead: Covalent Reversible Inhibition

In the context of protease inhibition (e.g., Cathepsins), the nitrile group functions as an electrophilic trap. The mechanism involves a nucleophilic attack by the catalytic cysteine residue of the enzyme.

  • Step 1: Recognition: The aminopyridine moiety binds to the S2/S3 subsites of the enzyme via hydrogen bonding and

    
    -stacking interactions.
    
  • Step 2: Nucleophilic Attack: The thiolate anion (

    
    ) of the catalytic cysteine (e.g., Cys25 in Cathepsin K) attacks the electrophilic carbon of the nitrile group (
    
    
    
    ).
  • Step 3: Thioimidate Formation: This results in the formation of a metastable thioimidate adduct. Unlike irreversible inhibitors (e.g., vinyl sulfones), this transition state is often reversible, allowing for sustained target engagement with reduced off-target toxicity.

Thermodynamic Consequence: The cyclopropane ring introduces conformational strain (approx. 27.5 kcal/mol), locking the molecule in a bio-active conformation that minimizes the entropic penalty upon binding.

The Aminopyridine Motif: Kinase Hinge Binding

When derivatized (e.g., hydrolysis of nitrile to amide), the 2-aminopyridine core serves as a classic hinge binder in kinase inhibitors (e.g., JAK family).

  • Interaction: The pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge region, while the exocyclic amino group donates a hydrogen bond to the backbone carbonyl.

  • Selectivity: Substitution at the 5-position (the cyclopropane moiety) directs the vector towards the solvent-exposed front pocket or the hydrophobic back pocket, governing selectivity profiles (e.g., JAK1 vs. JAK2).

Precursor to LSD1 Inhibitors (Mechanism-Based Inactivation)

Reduction of the nitrile to a primary amine yields a 1-substituted cyclopropylamine .

  • Target: Lysine-specific demethylase 1 (LSD1/KDM1A).

  • Mechanism: The cyclopropylamine undergoes Single Electron Transfer (SET) oxidation by the FAD cofactor within the LSD1 active site. This triggers ring opening and the formation of a covalent adduct with FAD (N5 position), irreversibly inhibiting the enzyme.

Signaling Pathways & Downstream Effects

The biological impact depends on the final target class derived from this scaffold.

JAK-STAT Pathway (Immunomodulation)
  • Target: JAK1/JAK2.

  • Mechanism: ATP-competitive inhibition.

  • Effect: Blockade of cytokine signaling (IL-6, IFN-

    
    ), reducing STAT phosphorylation and nuclear translocation.
    
  • Outcome: Downregulation of pro-inflammatory genes (e.g., TNF, IL1B).

Cathepsin-Mediated Proteolysis (Bone Resorption/Autoimmunity)
  • Target: Cathepsin K (Osteoclasts) or Cathepsin S (Antigen Presenting Cells).

  • Mechanism: Reversible covalent inhibition.

  • Effect: Prevention of Type I collagen degradation (Bone) or MHC Class II invariant chain processing (Immunity).

MoA_Pathways cluster_0 Direct/Derivative Targets cluster_1 Downstream Signaling Compound 1-(6-Amino-3-pyridyl) cyclopropanecarbonitrile Cathepsin Cysteine Proteases (Cathepsin K/S) Compound->Cathepsin Nitrile Warhead (Thioimidate) JAK Janus Kinases (JAK1/TYK2) Compound->JAK Aminopyridine (Hinge Binding) LSD1 LSD1 (KDM1A) Compound->LSD1 Cyclopropylamine (FAD Adduct) Collagen Collagen Degradation (Bone Resorption) Cathepsin->Collagen Inhibits STAT STAT Phosphorylation (pSTAT3/5) JAK->STAT Inhibits H3K4 H3K4 Demethylation (Gene Repression) LSD1->H3K4 Inhibits

Figure 1: Divergent mechanistic pathways based on the functional exploitation of the scaffold.

Experimental Protocols for Validation

Covalent Binding Assay (Cathepsin K)

To validate the nitrile-mediated reversible covalent binding.

Protocol:

  • Enzyme Prep: Recombinant human Cathepsin K (1 nM) in assay buffer (100 mM NaOAc, pH 5.5, 1 mM DTT, 1 mM EDTA).

  • Substrate: Fluorogenic substrate Z-Phe-Arg-AMC (10

    
    M).
    
  • Incubation: Incubate enzyme with varying concentrations of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (0.1 nM – 10

    
    M) for 30 min at 25°C.
    
  • Reaction Trigger: Add substrate and monitor fluorescence (

    
     nm, 
    
    
    
    nm) for 20 min.
  • Analysis: Determine

    
    . To confirm reversibility, perform a jump-dilution  experiment (incubate at 100x 
    
    
    
    , then dilute 100-fold and monitor activity recovery).
Chemical Synthesis Validation (Intermediacy)

To validate its utility as a precursor for JAK inhibitors (Amide formation).

Workflow:

  • Hydrolysis: Treat nitrile with

    
     in DMSO at RT for 2h.
    
  • Product: Yields 1-(6-aminopyridin-3-yl)cyclopropanecarboxamide .

  • Verification: NMR (

    
    ) should show disappearance of CN peak and appearance of amide 
    
    
    
    protons.

Quantitative Data Summary

ParameterValue / RangeContext
Molecular Weight 159.19 g/mol Fragment-like, high Ligand Efficiency (LE)
cLogP ~0.8 - 1.2Highly permeable, CNS penetrant potential
Topological Polar Surface Area (TPSA) ~50 ŲGood oral bioavailability profile
pKa (Pyridine N) ~6.8Protonated at physiological pH (lysosomal targeting)
Est.[1] IC50 (Cathepsin K) 50 - 500 nMStructure-dependent (requires optimization)

References

  • Odanacatib: A Cathepsin K Inhibitor.Merck & Co. Clinical Development Reports.
  • Design of Janus Kinase Inhibitors.Journal of Medicinal Chemistry.
  • Cyclopropylamine-based LSD1 Inhibitors.Nature Reviews Drug Discovery.
  • PubChem Compound Summary: 1-(6-aminopyridin-3-yl)cyclopropanecarbonitrile. Link

  • WO2012061418A1.Patent Application.

Sources

Foundational

Technical Guide: Design and Evaluation of Aminopyridine-Cyclopropane LSD1 Inhibitors

This guide serves as an authoritative technical resource for the design, synthesis, and evaluation of LSD1 (KDM1A) inhibitors utilizing the aminopyridine-cyclopropane scaffold . This specific structural class represents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the design, synthesis, and evaluation of LSD1 (KDM1A) inhibitors utilizing the aminopyridine-cyclopropane scaffold . This specific structural class represents a significant evolution from early non-selective monoamine oxidase (MAO) inhibitors, offering enhanced potency and selectivity for epigenetic modulation in oncology.

Executive Summary & Structural Rationale

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin-dependent amine oxidase that demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), repressing gene transcription. Overexpression of LSD1 is a critical driver in Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).

The aminopyridine-cyclopropane scaffold is a "mechanism-based" pharmacophore designed to overcome the limitations of first-generation inhibitors like tranylcypromine (TCP).

  • The Warhead (Cyclopropane): Acts as a suicide substrate. Upon oxidation by the FAD cofactor, the cyclopropane ring undergoes a single-electron transfer (SET) induced ring-opening, forming a covalent adduct with FAD.

  • The Recognition Cap (Aminopyridine): Unlike the phenyl ring of TCP, the aminopyridine moiety engages in specific hydrogen bonding and electrostatic interactions with acidic residues (e.g., Asp555, Glu559) at the entrance of the LSD1 substrate-binding tunnel. This interaction is critical for selectivity over MAO-A and MAO-B.

Structural Mechanism of Action

The inhibition is irreversible.[1][2][3][4][5] The amine group of the inhibitor is oxidized by FAD, generating a radical cation. This triggers the opening of the strained cyclopropane ring, which then attacks the N5 or C4a position of the flavin ring.

LSD1_Mechanism cluster_selectivity Selectivity Filter Inhibitor Aminopyridine-Cyclopropane (Substrate) ES_Complex E-S Complex (Active Site Entry) Inhibitor->ES_Complex Kd (Binding) Oxidation Single Electron Transfer (SET) ES_Complex->Oxidation FAD -> FADH• Radical Cyclopropyl Radical (Ring Opening) Oxidation->Radical Strain Release Adduct Covalent N5-FAD Adduct (Irreversible Inhibition) Radical->Adduct Covalent Bond Note Aminopyridine Cap engages Asp555/Glu559 Note->ES_Complex

Figure 1: Mechanism of irreversible LSD1 inhibition by cyclopropane-based scaffolds.

Chemical Synthesis Strategy

The synthesis of the aminopyridine-cyclopropane core requires strict stereochemical control, as the (1R, 2S) isomer is typically the active euchromatin-modulating species.

Core Synthesis Protocol

Objective: Synthesize the trans-2-phenylcyclopropan-1-amine core followed by coupling to the aminopyridine linker.

  • Cyclopropanation (Corey-Chaykovsky):

    • Reagents: Trimethylsulfoxonium iodide, NaH, DMSO.

    • Substrate:trans-Cinnamaldehyde or Boc-protected trans-4-aminocinnamate.

    • Process: Generate the sulfur ylide in situ and react with the alkene to form the trans-cyclopropane aldehyde/ester.

  • Chiral Resolution:

    • Use enzymatic resolution (e.g., Lipase B) or chiral HPLC to isolate the (1R, 2S) enantiomer. Alternatively, use asymmetric cyclopropanation with a chiral Ru-pybox catalyst.

  • Linker Construction (Reductive Amination):

    • Reagents: NaBH(OAc)3, DCE (Dichloroethane), catalytic AcOH.

    • Procedure: React the cyclopropylamine core with a commercially available 2-aminopyridine-containing aldehyde (e.g., 6-(aminomethyl)nicotinaldehyde derivative).

    • Critical Step: Maintain pH ~5-6 to prevent bis-alkylation.

  • Deprotection & Salt Formation:

    • Deprotect any Boc groups using 4M HCl in dioxane. Isolate as the dihydrochloride salt to ensure water solubility for biological assays.

Synthesis_Workflow Start Start: Cinnamate Derivative Step1 Cyclopropanation (Corey-Chaykovsky or Ru-cat) Start->Step1 Step2 Curtius Rearrangement (Carboxylic Acid -> Amine) Step1->Step2 Step3 Chiral Resolution (Isolate 1R, 2S) Step2->Step3 Step4 Reductive Amination (Coupling with Aminopyridine) Step3->Step4 + Heterocyclic Aldehyde Final Final Inhibitor (HCl Salt) Step4->Final

Figure 2: Synthetic route for aminopyridine-cyclopropane LSD1 inhibitors.

Biological Characterization Protocols

To validate the scaffold, a tiered screening cascade is required.

Tier 1: Enzymatic Inhibition Assay (LSD1-CoREST)

This assay measures the production of H2O2 coupled to a peroxidase reporter.

  • Reagents: Recombinant human LSD1/CoREST complex, H3K4me2 peptide (substrate), Amplex Red, Horseradish Peroxidase (HRP).

  • Buffer: 50 mM HEPES (pH 7.5), 0.1 mM NaCl, 0.01% Tween-20.

  • Protocol:

    • Incubate LSD1/CoREST (20 nM final) with the inhibitor (serial dilution) for 30 minutes at room temperature (Pre-incubation is crucial for irreversible inhibitors).

    • Add substrate mix: H3K4me2 peptide (10 µM) + Amplex Red (50 µM) + HRP (0.1 U/mL).

    • Measure fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

    • Data Analysis: Calculate

      
       for covalent inhibitors, not just IC50.
      
Tier 2: Cellular Target Engagement (CD11b Flow Cytometry)

LSD1 inhibition induces differentiation in AML cell lines (e.g., THP-1, MV4-11).

  • Cell Line: THP-1 (Acute Monocytic Leukemia).

  • Protocol:

    • Seed THP-1 cells at 2x10^5 cells/mL in RPMI-1640 + 10% FBS.

    • Treat with inhibitor (0.1 nM – 1 µM) for 72 to 96 hours (Epigenetic changes are slow).

    • Harvest cells, wash with PBS/BSA.

    • Stain with anti-CD11b-PE (differentiation marker) and DAPI (viability).

    • Readout: Measure Mean Fluorescence Intensity (MFI) of CD11b+ population via flow cytometry. A successful inhibitor will show a dose-dependent increase in CD11b expression (EC50 typically < 100 nM).

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the impact of structural modifications on the aminopyridine-cyclopropane scaffold.

Structural ZoneModificationEffect on Potency/SelectivityMechanistic Reason
Cyclopropane Core trans-(1R, 2S)High Potency Aligns the amine lone pair with FAD for oxidation.
Cyclopropane Core cis-isomerLow PotencySteric clash prevents optimal active site positioning.
N-Linker Methyl/Ethyl spacerVariableDistance must allow the "Cap" to reach the tunnel entrance.
Aminopyridine Cap 2-amino substitutionHigh Selectivity H-bond donor to Asp555; repulsive to MAO active site residues.
Aminopyridine Cap 4-fluoro substitutionIncreased Metabolic StabilityBlocks oxidative metabolism at the pyridine ring.

References

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell.[5]

  • Miyamura, S., et al. (2016).[6] C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry.

  • Mohammad, H.P., et al. (2015). GSK2879552, a highly potent, selective and orally bioavailable inhibitor of LSD1.[7] AACR Annual Meeting.

  • Lynch, J.T., et al. (2012). LSD1 Inhibition: A therapeutic strategy in cancer? Expert Opinion on Therapeutic Targets.

  • Song, Y., et al. (2025).[8] Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action.[9][10] Nature Communications.[9]

Sources

Exploratory

Unlocking the Epigenetic Potential of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile: A Technical Guide for Novel Drug Discovery

Foreword: Charting a New Course in Epigenetic Modulation The field of epigenetics offers a dynamic frontier in drug discovery, moving beyond the static genome to target the machinery that governs gene expression. While s...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a New Course in Epigenetic Modulation

The field of epigenetics offers a dynamic frontier in drug discovery, moving beyond the static genome to target the machinery that governs gene expression. While significant strides have been made with inhibitors of well-characterized epigenetic enzymes, the quest for novel chemical scaffolds with unique mechanisms of action is paramount. This guide introduces 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile , a compound of untapped potential, as a prospective candidate for a new class of epigenetic modulators. To date, no published studies have directly investigated the role of this molecule in epigenetics. This document, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals. It outlines a comprehensive research program designed to synthesize, characterize, and validate the epigenetic activity of this intriguing molecule. By presenting a logical, experimentally-driven framework, we aim to catalyze new avenues of investigation and accelerate the discovery of next-generation epigenetic therapies.

Introduction: The Rationale for Investigating 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

The chemical architecture of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile presents a compelling hypothesis for its potential as an epigenetic modulator. The molecule is a composite of three key structural motifs, each with a history of biological significance:

  • The Aminopyridine Moiety: The aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Certain aminopyridine derivatives have demonstrated anti-cancer and neuroprotective properties, activities often linked to the modulation of cellular signaling pathways that intersect with epigenetic regulation.[1][2]

  • The Cyclopropane Ring: This three-membered carbocycle is a unique structural element known to enhance the potency and metabolic stability of drug candidates.[3] Its rigid, strained nature can facilitate precise interactions within the binding pockets of enzymes, potentially offering a novel mode of engagement with epigenetic targets.[4][5]

  • The Carbonitrile Group: The nitrile functional group is a versatile component in medicinal chemistry, capable of participating in various non-covalent interactions and serving as a key element in the synthesis of more complex molecules.

The convergence of these three motifs in a single, relatively small molecule suggests the possibility of novel interactions with the complex enzymatic machinery that regulates the epigenome. This guide will lay out a systematic approach to explore this potential, from initial synthesis to in-depth biological characterization.

Proposed Synthesis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Scheme 1: Proposed Synthesis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Synthesis_Scheme start Starting Materials step1 Step 1: Suzuki Coupling start->step1 Commercially available pyridyl boronic ester and vinyl derivative step2 Step 2: Cyclopropanation step1->step2 Intermediate A step3 Step 3: Nitrile Formation step2->step3 Intermediate B final 1-(6-Amino-3-pyridyl) cyclopropanecarbonitrile step3->final

Caption: A high-level overview of the proposed synthetic pathway.

Detailed Synthetic Protocol:

  • Step 1: Suzuki Coupling to form the Pyridyl-Alkene Intermediate.

    • Rationale: The Suzuki coupling is a highly reliable and versatile cross-coupling reaction for the formation of carbon-carbon bonds. This step will join a suitable aminopyridine precursor with a vinyl-containing coupling partner.

    • Procedure:

      • To a solution of a commercially available 6-amino-3-pyridyl boronic acid pinacol ester in a suitable solvent (e.g., dioxane/water mixture) add a vinyl partner such as vinyl acetate.

      • Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

      • Heat the reaction mixture under an inert atmosphere until the reaction is complete as monitored by TLC or LC-MS.

      • Perform an aqueous workup and purify the resulting pyridyl-alkene intermediate by column chromatography.

  • Step 2: Cyclopropanation of the Alkene.

    • Rationale: The introduction of the cyclopropane ring is a critical step. A Simmons-Smith or a related cyclopropanation reaction can be employed.

    • Procedure:

      • Dissolve the pyridyl-alkene intermediate in an appropriate solvent (e.g., dichloromethane).

      • Add a solution of diethylzinc followed by diiodomethane at a controlled temperature.

      • Allow the reaction to proceed to completion.

      • Quench the reaction carefully and purify the resulting cyclopropyl-pyridyl intermediate.

  • Step 3: Conversion to the Final Carbonitrile Product.

    • Rationale: The final step involves the introduction of the nitrile group. This can be achieved through a multi-step sequence starting with the conversion of a suitable functional group on the cyclopropane ring.

    • Procedure:

      • If the cyclopropanation in Step 2 resulted in a cyclopropylmethanol, this alcohol can be oxidized to the corresponding aldehyde.

      • The aldehyde can then be converted to the nitrile via a one-pot reaction with hydroxylamine hydrochloride followed by a dehydration agent.

      • Purify the final product, 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile, by recrystallization or chromatography and confirm its structure by NMR and mass spectrometry.

A Phased Approach to Biological Evaluation

The biological evaluation of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile should proceed in a phased manner, starting with broad screening and progressing to more focused mechanistic studies.

Workflow for Biological Evaluation:

Biological_Evaluation_Workflow phase1 Phase 1: Primary Epigenetic Enzyme Screening phase2 Phase 2: Cellular Activity and Target Engagement phase1->phase2 Active Hit Identified phase3 Phase 3: SAR and Lead Optimization phase2->phase3 Cellular Potency Confirmed phase4 Phase 4: In Vivo Proof-of-Concept phase3->phase4 Optimized Lead Compound

Caption: A phased workflow for the biological evaluation of the target compound.

Phase 1: Primary In Vitro Epigenetic Enzyme Screening

The initial step is to screen 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile against a panel of key epigenetic enzymes to identify any direct inhibitory or activating effects.

Table 1: Primary Epigenetic Enzyme Screening Panel

Enzyme ClassSpecific Enzymes to TestAssay Principle
DNA Methyltransferases (DNMTs) DNMT1, DNMT3A, DNMT3BELISA-based or radioactive filter binding assay
Histone Deacetylases (HDACs) Class I, II, and IV HDACs (e.g., HDAC1, HDAC6)Fluorogenic substrate-based assay
Histone Methyltransferases (HMTs) EZH2, G9a, SETD2 (representing different lysine methyltransferases)Radioactive filter binding assay or AlphaLISA

Detailed Protocol: In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioactive) [3][6][7][8][9]

  • Objective: To determine if 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile inhibits the activity of a specific HMT.

  • Materials:

    • Recombinant HMT enzyme (e.g., EZH2 complex)

    • Histone substrate (e.g., recombinant histone H3 or a specific peptide)

    • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

    • 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (test compound) dissolved in DMSO

    • Known HMT inhibitor (positive control)

    • Phosphocellulose filter paper

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, histone substrate, and recombinant HMT enzyme.

    • Add the test compound at various concentrations (e.g., in a 10-point dose-response curve). Include a DMSO vehicle control and a positive control inhibitor.

    • Pre-incubate the mixture for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding ³H-SAM.

    • Incubate the reaction at 30°C for 1 hour.

    • Stop the reaction by spotting the mixture onto the phosphocellulose filter paper.

    • Wash the filter paper multiple times with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated ³H-SAM.

    • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Phase 2: Cellular Activity and Target Engagement

If the compound shows activity in the primary enzyme screens, the next crucial step is to determine if it can engage its target within a cellular context and elicit a biological response.

Key Experiments:

  • Cellular Thermal Shift Assay (CETSA): This assay directly assesses whether the compound binds to its target protein inside intact cells.[2][10][11][12][13][14] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

  • NanoBRET™ Target Engagement Assay: An alternative to CETSA, this bioluminescence resonance energy transfer (BRET)-based assay can also measure compound binding to a target protein in living cells.[1][4]

  • Cellular Proliferation/Viability Assays: To assess the functional consequence of target engagement, the compound's effect on the proliferation and viability of cancer cell lines known to be dependent on the identified epigenetic target should be evaluated.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) [2][10][12][13]

  • Objective: To confirm the binding of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile to its putative target protein in a cellular environment.

  • Materials:

    • A relevant cell line (e.g., a cancer cell line with high expression of the target enzyme).

    • 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile.

    • DMSO (vehicle control).

    • PBS and lysis buffer.

    • Antibody specific to the target protein for Western blotting.

  • Procedure:

    • Culture the cells to a suitable confluency.

    • Treat the cells with the test compound or DMSO for a defined period.

    • Harvest the cells and resuspend them in PBS.

    • Heat the cell suspensions at a range of temperatures (e.g., from 40°C to 70°C) for 3 minutes to induce thermal denaturation.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Phase 3: Structure-Activity Relationship (SAR) and Lead Optimization

Upon confirmation of cellular activity and target engagement, a medicinal chemistry effort should be initiated to synthesize analogs of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This will help to establish a structure-activity relationship (SAR) and optimize the compound's potency, selectivity, and drug-like properties.

Workflow for SAR Studies:

SAR_Workflow initial_hit Initial Hit: 1-(6-Amino-3-pyridyl) cyclopropanecarbonitrile synthesis Synthesize Analogs (Modify each moiety) initial_hit->synthesis testing Test Analogs in Primary and Cellular Assays synthesis->testing analysis Analyze SAR Data testing->analysis analysis->synthesis Iterative Design-Make-Test Cycle optimized_lead Optimized Lead Compound analysis->optimized_lead

Caption: An iterative workflow for SAR studies and lead optimization.

ADME-Tox Profiling:

In parallel with SAR studies, it is essential to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of the most promising compounds.[5][15][16][17][18]

Table 2: Key In Vitro ADME-Tox Assays

ParameterAssayPurpose
Solubility Kinetic or thermodynamic solubility assayTo ensure the compound is sufficiently soluble for biological testing.
Permeability PAMPA or Caco-2 assayTo predict intestinal absorption.
Metabolic Stability Liver microsome or hepatocyte stability assayTo assess the compound's susceptibility to metabolic breakdown.
Cytotoxicity MTT or CellTiter-Glo® assay in a non-cancer cell lineTo determine general cellular toxicity.
hERG Inhibition Patch-clamp or fluorescence-based assayTo assess the risk of cardiac toxicity.
Phase 4: In Vivo Proof-of-Concept

The final preclinical phase involves testing the optimized lead compound in an appropriate animal model to establish in vivo efficacy and tolerability.

Key Considerations for In Vivo Studies:

  • Model Selection: Choose a relevant animal model, such as a xenograft model using a cancer cell line that is sensitive to the compound in vitro.[19][20]

  • Pharmacokinetics (PK): Determine the compound's pharmacokinetic profile in the chosen animal model to establish an appropriate dosing regimen.

  • Pharmacodynamics (PD): Measure target engagement and downstream epigenetic modifications in tumor tissue to link the compound's presence to its biological effect.

  • Efficacy Studies: Evaluate the compound's ability to inhibit tumor growth, either as a single agent or in combination with other anti-cancer drugs.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous path for the investigation of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile as a potential first-in-class epigenetic modulator. By following the proposed phased approach, from chemical synthesis to in vivo validation, researchers can systematically unravel the biological activity of this novel compound. The journey of drug discovery is fraught with challenges, yet the unique chemical structure of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile offers a tantalizing prospect for uncovering new mechanisms to control gene expression and combat diseases such as cancer. The methodologies and insights provided herein are intended to serve as a catalyst for innovation, empowering the scientific community to explore this and other novel chemical entities in the ever-evolving landscape of epigenetic drug discovery.

References

  • In Vitro Histone Methyltransferase Assay. (n.d.). Cold Spring Harbor Protocols. Retrieved February 17, 2026, from [Link]

  • Robers, M. B., et al. (2019). Cellular Target Engagement Approaches to Monitor Epigenetic Reader Domain Interactions. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 100-111.
  • Advanced ADME-Tox Assays | Preclinical Drug Development. (n.d.). MarinBio. Retrieved February 17, 2026, from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Drug Target Review. Retrieved February 17, 2026, from [Link]

  • Vala, R. M., et al. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 11(49), 30857-30868.
  • Al-Sanea, M. M., et al. (2021). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Pharmaceuticals, 14(11), 1109.
  • Jacob, Y., & Voigt, P. (2018). In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Methods in Molecular Biology, 1675, 345-360.
  • Histone Methyltransferase Assay in vitro. (2024, December 20). Bio-protocol. Retrieved February 17, 2026, from [Link]

  • Jacob, Y., & Voigt, P. (2018). In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates. Methods in Molecular Biology (Clifton, N.J.), 1675, 345–360.
  • Sala, A., & Freire, F. (2001). Cyclopropane Derivatives and their Diverse Biological Activities. Current Organic Chemistry, 5(8), 819-844.
  • Al-Sanea, M. M., et al. (2021). Cellular analysis of the action of epigenetic drugs and probes. Essays in Biochemistry, 65(6), 849-862.
  • Screening for histone deacetylase (HDAC) active compounds. (2013, December). BMG LABTECH. Retrieved February 17, 2026, from [Link]

  • Fingerman, I. M., Du, H. N., & Briggs, S. D. (2008). In Vitro Histone Methyltransferase Assay. Cold Spring Harbor protocols, 2008(8), pdb.prot4939.
  • Shaw, J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current protocols in neuroscience, 88(1), e75.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved February 17, 2026, from [Link]

  • Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service. (n.d.). CD BioSciences. Retrieved February 17, 2026, from [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. (n.d.). EUbOPEN. Retrieved February 17, 2026, from [Link]

  • Arrowsmith, C. H., et al. (2024). Chapter 2: Assay Development and Screening Strategies for Epigenetic Targets. In Royal Society of Chemistry (Eds.), Epigenetics for Chemical Biologists.
  • Mousseau, G., et al. (2016).
  • Rai, G., et al. (2014). Identification of Small Molecule Modulators of Gene Transcription with Anticancer Activity. ACS Chemical Biology, 9(10), 2245-2252.
  • Bouhaddou, M., et al. (2018). Abstract 2796: Predicting in vivo efficacy from in vitro data: Quantitative systems pharmacology modeling for an epigenetic modifier drug in cancer. Cancer Research, 78(13_Supplement), 2796-2796.
  • Medina-Franco, J. L., et al. (2020). DNA Methyltransferase Inhibitors with Novel Chemical Scaffolds. bioRxiv.
  • Sbardella, G., & Castellano, S. (2017). Modulation of Epigenetic Targets for Anticancer Therapy: Clinicopathological Relevance, Structural Data and Drug Discovery Perspectives. Cancers, 9(12), 169.
  • Yamamoto, K., et al. (2022). In Vivo Reprogramming Highlights Epigenetic Regulation That Shapes Cancer Hallmarks. Cancers, 14(15), 3749.
  • EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. (2022, April 22). EpigenTek. Retrieved February 17, 2026, from [Link]

  • EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Colorimetric). (2022, April 19). EpigenTek. Retrieved February 17, 2026, from [Link]

  • In Silico Identification of DNMT Inhibitors for the Treatment of Glioblastoma. (2025, October 7). MDPI. Retrieved February 17, 2026, from [Link]

  • Cole, P. A. (2014). Successful strategies in the discovery of small-molecule epigenetic modulators with anticancer potential. Future medicinal chemistry, 6(11), 1247–1264.
  • Gul, S., & O'Mahony, A. (2017). Epigenetic assays for chemical biology and drug discovery. Future Medicinal Chemistry, 9(6), 569-585.
  • SPORE in Epigenetics. (n.d.). National Cancer Institute. Retrieved February 17, 2026, from [Link]

  • Chakravarty, D., et al. (2025). Epigenetic drugs in cancer therapy. Journal of Experimental & Clinical Cancer Research, 44(1), 1-22.
  • Phytochemicals as Epigenetic Modulators in Chronic Diseases: Molecular Mechanisms. (2025, November 6). MDPI. Retrieved February 17, 2026, from [Link]

  • Summary of Major Classes of Epigenetic Modulators Reported in the Literature. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Abstract 5063: Epigenetic modulators show differential activity on lung adenocarcinoma cells with loss-of-function mutations of SWI/SNF protein SMARCA4. (2017, July 1). AACR Journals. Retrieved February 17, 2026, from [Link]

  • Epigenetic Alterations in Cancer: The Therapeutic Potential of Epigenetic Drugs in Cancer Therapy. (2025, April 5). MDPI. Retrieved February 17, 2026, from [Link]

  • WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides. (n.d.). Google Patents.

Sources

Foundational

Unlocking New Frontiers in Oncology: A Technical Guide to the Therapeutic Potential of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Foreword The landscape of oncology drug discovery is one of relentless innovation, where understanding the intricate molecular underpinnings of cancer biology drives the development of novel therapeutic agents. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The landscape of oncology drug discovery is one of relentless innovation, where understanding the intricate molecular underpinnings of cancer biology drives the development of novel therapeutic agents. This guide delves into the hypothetical yet scientifically plausible therapeutic potential of a novel small molecule, 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. While this specific molecule is not yet characterized in published literature, its structural motifs—an aminopyridine core and a cyclopropylamine-related moiety—suggest a compelling mechanism of action with significant promise for cancer therapy. This document serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals, outlining a structured approach to investigate its potential as a next-generation epigenetic modulator.

Introduction: Deconstructing a Promising Scaffold

The structure of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile presents a unique combination of two key pharmacophores:

  • Aminopyridine Moiety: Aminopyridine derivatives are privileged structures in medicinal chemistry, known for their diverse biological activities.[1][2] In oncology, they are integral to various targeted therapies, including kinase inhibitors, underscoring their utility in interacting with critical cellular signaling pathways.[3][4][5]

  • Cyclopropanecarbonitrile Moiety: The cyclopropane ring is a valuable component in drug design, imparting conformational rigidity and unique metabolic stability.[6][7] Critically, the related trans-2-phenylcyclopropylamine scaffold is the foundational chemical structure for a class of potent, mechanism-based inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in numerous cancers.[8][9][10]

Based on this structural analysis, we hypothesize that 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile functions as a covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1) , offering a novel therapeutic vector for cancers dependent on this enzyme.

Proposed Mechanism of Action: Covalent Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 (also known as KDM1A) is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[9][11] Its demethylase activity is critical for maintaining cellular identity, and its overexpression is a hallmark of various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer.[11][12] LSD1 is essential for the proliferation and survival of these cancer cells, making it a high-value therapeutic target.[12]

The therapeutic rationale for targeting LSD1 stems from its role in maintaining a stem-like, undifferentiated state in cancer cells. Inhibition of LSD1 can force these cells to differentiate, thereby halting their uncontrolled proliferation.[12]

The cyclopropylamine moiety is a known "warhead" for the covalent inactivation of FAD-dependent amine oxidases like LSD1.[8][13] The proposed mechanism involves the enzymatic oxidation of the cyclopropylamine by the FAD cofactor within the LSD1 active site. This oxidation generates a highly reactive intermediate that subsequently forms a covalent adduct with the FAD, leading to irreversible inactivation of the enzyme.[9]

LSD1_Inhibition cluster_0 LSD1 Active Site cluster_1 Inhibition Pathway LSD1 LSD1 Enzyme FAD FAD Cofactor LSD1->FAD contains Substrate Methylated Histone H3K4 FAD->Substrate oxidizes Reactive_Intermediate Reactive Intermediate FAD->Reactive_Intermediate oxidizes inhibitor Inactive_Complex Covalent Adduct (LSD1-FAD-Inhibitor) FAD->Inactive_Complex becomes Product Demethylated Histone H3K4 Substrate->Product becomes Gene_Repression Oncogene Expression Product->Gene_Repression leads to Compound 1-(6-Amino-3-pyridyl) cyclopropanecarbonitrile Compound->FAD enters active site Reactive_Intermediate->FAD forms covalent bond with Differentiation Tumor Cell Differentiation & Apoptosis Inactive_Complex->Differentiation promotes

Figure 1: Proposed mechanism of LSD1 inhibition.

A Roadmap for Preclinical Evaluation

A rigorous, multi-stage preclinical evaluation is necessary to validate the therapeutic potential of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This process involves a cascade of in vitro and in vivo studies designed to assess its efficacy, selectivity, and safety.[14][15][16]

Phase 1: In Vitro Characterization

The initial phase focuses on biochemical and cellular assays to confirm the compound's mechanism of action and to establish its potency and selectivity.[17][18][19]

in_vitro_workflow start Compound Synthesis & Purification biochemical_assays Biochemical Assays (IC50 Determination) start->biochemical_assays cellular_assays Cellular Assays (Cancer Cell Lines) biochemical_assays->cellular_assays Potent Hits selectivity_panel Selectivity Profiling (e.g., MAO-A/B) biochemical_assays->selectivity_panel target_engagement Target Engagement & Biomarker Analysis cellular_assays->target_engagement adme_tox Preliminary ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) target_engagement->adme_tox Cellularly Active selectivity_panel->adme_tox lead_optimization Lead Optimization (SAR Studies) adme_tox->lead_optimization Favorable Profile in_vivo_candidate Candidate for In Vivo Studies adme_tox->in_vivo_candidate Optimized Lead lead_optimization->biochemical_assays New Analogs

Figure 2: In Vitro evaluation workflow.

Experimental Protocols:

  • LSD1 Enzymatic Inhibition Assay:

    • Objective: To determine the IC50 value of the compound against recombinant human LSD1.

    • Methodology: A common method is a horseradish peroxidase (HRP)-coupled assay. LSD1 demethylates a biotinylated histone H3 peptide substrate, producing hydrogen peroxide. HRP, in the presence of a suitable substrate (e.g., Amplex Red), uses the hydrogen peroxide to generate a fluorescent signal.

    • Procedure:

      • Dispense recombinant human LSD1 enzyme into a 96-well plate.

      • Add a serial dilution of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile.

      • Pre-incubate to allow for time-dependent inhibition.

      • Initiate the reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red detection reagents.

      • Incubate at 37°C.

      • Measure fluorescence intensity at appropriate excitation/emission wavelengths.

      • Calculate IC50 values using a non-linear regression model.

  • Cellular Proliferation/Viability Assay:

    • Objective: To assess the anti-proliferative effect of the compound on LSD1-dependent cancer cell lines (e.g., MV4-11 for AML, NCI-H526 for SCLC).

    • Methodology: A luminescence-based assay measuring ATP levels (e.g., CellTiter-Glo®) is a robust indicator of cell viability.

    • Procedure:

      • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with a serial dilution of the compound for 72-96 hours.

      • Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

      • Measure luminescence using a plate reader.

      • Determine the GI50 (concentration for 50% growth inhibition).

  • Target Engagement Assay (Western Blot):

    • Objective: To confirm that the compound increases the levels of LSD1's substrate (H3K4me2) in treated cells.

    • Procedure:

      • Treat cancer cells with the compound at concentrations around its GI50 value for 24-48 hours.

      • Harvest cells and extract histones.

      • Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for H3K4me2 and a loading control (e.g., total Histone H3).

      • Incubate with HRP-conjugated secondary antibodies.

      • Visualize bands using an enhanced chemiluminescence (ECL) substrate. An increase in the H3K4me2 band intensity indicates target engagement.

Phase 2: In Vivo Efficacy and Pharmacodynamics

Upon successful in vitro validation, the compound advances to in vivo testing in animal models to evaluate its anti-tumor efficacy and tolerability.[20][21][22]

Table 1: Hypothetical In Vitro Data Summary

Assay TypeCell LineEndpointHypothetical Result
Biochemical Recombinant LSD1IC5050 nM
Biochemical Recombinant MAO-AIC50>10,000 nM
Biochemical Recombinant MAO-BIC50>10,000 nM
Cellular MV4-11 (AML)GI50200 nM
Cellular NCI-H526 (SCLC)GI50350 nM
Target Engagement MV4-11 (AML)H3K4me2 Levels3-fold increase at 500 nM

Experimental Protocols:

  • Cell Line-Derived Xenograft (CDX) Model: [20]

    • Objective: To assess the anti-tumor activity of the compound in a subcutaneous tumor model.

    • Methodology:

      • Implant a suitable cancer cell line (e.g., MV4-11) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).

      • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

      • Randomize mice into vehicle control and treatment groups.

      • Administer 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile via a clinically relevant route (e.g., oral gavage) daily.

      • Measure tumor volume and body weight 2-3 times per week.

      • At the end of the study, collect tumors for pharmacodynamic (PD) analysis (e.g., Western blot for H3K4me2).

    • Primary Endpoints: Tumor Growth Inhibition (TGI), body weight change (as a measure of toxicity).

in_vivo_workflow start Optimized Lead Compound pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies start->pk_pd tolerability Maximum Tolerated Dose (MTD) Study start->tolerability cdx_model Efficacy Study: Cell Line-Derived Xenograft (CDX) pk_pd->cdx_model Establish Dose/Schedule tolerability->cdx_model pdx_model Advanced Efficacy Study: Patient-Derived Xenograft (PDX) cdx_model->pdx_model Strong Efficacy biomarker_analysis Tumor Biomarker Analysis (e.g., H3K4me2, Gene Expression) cdx_model->biomarker_analysis Efficacy Confirmed pdx_model->biomarker_analysis Clinically Relevant Efficacy ind_enabling IND-Enabling Toxicology Studies biomarker_analysis->ind_enabling PD Correlates with Efficacy

Sources

Exploratory

Synonyms and Patent Search Guide: 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

The following technical guide provides an in-depth analysis of the synonyms, chemical identity, and patent landscape for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile . Executive Summary 1-(6-Amino-3-pyridyl)cyclopropane...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the synonyms, chemical identity, and patent landscape for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile .

Executive Summary

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (CAS Registry Number: 1335055-56-5 ) is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and small molecule drugs targeting G-protein coupled receptors (GPCRs).[1][2] Its structure features a gem-disubstituted cyclopropane ring, a motif increasingly valued in medicinal chemistry for its ability to restrict conformational freedom and improve metabolic stability compared to acyclic analogs.[1]

This guide details the nomenclature landscape, patent search strategies, and chemical identity of this compound to assist researchers in navigating intellectual property (IP) and technical literature.[1]

Chemical Identity & Structural Analysis

Precise identification is the first step in any patent landscape analysis.[1] The compound consists of a cyclopropane ring substituted at the C1 position with both a nitrile group and a 2-aminopyridine moiety (attached at the 5-position relative to the pyridine nitrogen, or 3-position relative to the amino group if numbering from the bridgehead).[1]

Key Identifiers
PropertyDetail
Common Name 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile
CAS Registry Number 1335055-56-5
Molecular Formula C₉H₉N₃
Molecular Weight 159.19 g/mol
Canonical SMILES NC1=NC=C(C=C1)C2(CC2)C#N
InChI Key RMULRXHUNOVPEI-UHFFFAOYSA-N (Predicted)
Structural Visualization

The following diagram illustrates the chemical connectivity and functional groups.[1]

ChemicalStructure Figure 1: Structural connectivity of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. Pyridine Pyridine Ring (Aromatic) Cyclopropane Cyclopropane (Gem-disubstituted) Pyridine->Cyclopropane Position 3 Amino Amino Group (-NH2) Amino->Pyridine Position 6 Nitrile Nitrile Group (-CN) Cyclopropane->Nitrile Position 1

Synonym Landscape in Patents

Patent drafters often use varied nomenclature to obscure the exact identity of a compound or to cover broad chemical spaces.[1] When searching for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile , it is critical to use a combination of systematic names, inverted names, and structural descriptors.

A. Systematic IUPAC Variations

These are the most common names found in "Detailed Description" sections of patents.[1]

  • 1-(6-Aminopyridin-3-yl)cyclopropanecarbonitrile (Preferred IUPAC)[1]

  • 1-(6-Aminopyridin-3-yl)cyclopropane-1-carbonitrile [1][3][4]

  • 5-(1-Cyanocyclopropyl)pyridin-2-amine (Based on pyridine numbering priorities)

  • 5-(1-Cyanocyclopropyl)-2-pyridinamine [1]

B. Inverted & Index Names

Used in chemical indices like Chemical Abstracts Service (CAS) or specific patent databases.[1]

  • Cyclopropanecarbonitrile, 1-(6-amino-3-pyridinyl)-

  • Pyridin-2-amine, 5-(1-cyanocyclopropyl)- [1]

  • Acetonitrile, (6-aminopyridin-3-yl)cyclopropyl- (Less common, technically incorrect but possible in loose naming)[1]

C. Functional Descriptions

In Markush claims, the compound may be described by its fragments:

  • "A cyclopropyl nitrile substituted with an aminopyridine ..."[1]

  • "Gem-disubstituted cyclopropane derivatives of 2-aminopyridine..."[1]

Patent Search Strategy

To ensure a comprehensive search (Freedom-to-Operate or Prior Art), utilize the following search strings.

Keyword Strings (Boolean)

("1-(6-amino-3-pyridyl)cyclopropanecarbonitrile" OR "1-(6-aminopyridin-3-yl)cyclopropanecarbonitrile" OR "5-(1-cyanocyclopropyl)pyridin-2-amine" OR "1335055-56-5")[1][3]

Structure-Based Search

Since nomenclature can be inconsistent, structural searching is superior.[1]

  • Exact Structure Search: Draw the specific molecule with the gem-disubstituted cyclopropane.[1]

  • Substructure Search: Search for the 1-(pyridin-3-yl)cyclopropanecarbonitrile core to find derivatives where the amino group might be protected (e.g., -NHBoc, -NHAc) or substituted.[1]

    • Core Fragment:N#CC1(c2cnccc2)CC1 (SMILES for the core scaffold)[1]

Assignee & Context Analysis

This compound is often associated with research into kinase inhibitors (e.g., JAK, BTK, or SYK inhibitors) where the cyclopropane ring serves as a rigid linker.[1]

  • Key Assignees to Watch: Companies specializing in small molecule kinase inhibitors (e.g., Incyte, Pfizer, Gilead, BMS).[1]

  • Target Therapeutic Areas: Oncology, Autoimmune diseases (Rheumatoid Arthritis, Psoriasis).[1]

Synthesis & Utility

Understanding the synthesis helps in identifying the compound in "Preparation" examples within patents.[1]

Common Synthetic Route:

  • Starting Material: 1-(6-Chloropyridin-3-yl)acetonitrile or similar pyridine-acetonitrile derivatives.[1]

  • Cyclopropanation: Reaction with 1,2-dibromoethane in the presence of a base (e.g., NaH, NaOH) to form the cyclopropane ring.[1]

  • Amination: Conversion of the chloro group to an amino group (if starting from chloropyridine) or deprotection if starting from a protected amine.[1]

Experimental Protocol (General):

To a solution of 2-(6-chloropyridin-3-yl)acetonitrile in DMSO is added 1,2-dibromoethane and aqueous NaOH. The mixture is stirred at 60°C to yield 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile.[1] Subsequent Buchwald-Hartwig amination or displacement with ammonia yields the title compound.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1335055-56-5. Retrieved from [Link]

  • Google Patents.Search Results for Substituted Cyclopropanecarbonitrile Derivatives.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile: An Application Note

Introduction The 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile scaffold is a significant structural motif in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile scaffold is a significant structural motif in medicinal chemistry. The unique conformational constraints and electronic properties imparted by the cyclopropyl group make it a valuable component in the design of novel therapeutics.[1] The rigid cyclopropane ring can lock a molecule into its bioactive conformation, potentially leading to a significant increase in potency and selectivity for its biological target.[2] Furthermore, the introduction of a cyclopropyl group can enhance metabolic stability, a crucial parameter in drug development.[2] This application note provides a detailed, three-step synthetic protocol for the preparation of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile, commencing from the commercially available 2-amino-5-bromopyridine. The described methodology is robust, scalable, and relies on well-established chemical transformations, including amine protection, a key Negishi cross-coupling reaction, and subsequent deprotection.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Amine Protection cluster_1 Step 2: Negishi Cross-Coupling cluster_2 Step 3: Deprotection 2-amino-5-bromopyridine 2-Amino-5-bromopyridine (1) Boc_protected tert-Butyl (5-bromopyridin-2-yl)carbamate (2) 2-amino-5-bromopyridine->Boc_protected (Boc)2O, TEA, THF Coupled_product tert-Butyl (5-(1-cyanocyclopropyl)pyridin-2-yl)carbamate (3) Boc_protected->Coupled_product 1. 1-Bromo-1-cyanocyclopropane, Zn 2. Pd(dba)2, SPhos, Toluene Final_product 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (4) Coupled_product->Final_product TFA, DCM

Caption: Overall synthetic workflow for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile.

Materials and Methods

Materials

All reagents and solvents were sourced from commercial suppliers and used without further purification, unless otherwise specified. Anhydrous solvents were obtained from a solvent purification system or by standard drying techniques.

Reagent/MaterialGradeSupplier
2-Amino-5-bromopyridine≥98%Commercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)≥98%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
1-Bromo-1-cyanocyclopropaneCustom Synthesis[3]N/A
Zinc dust<10 µm, ≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)99.9%Commercially Available
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Trifluoroacetic acid (TFA)≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Diethyl etherACS GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated aqueous sodium bicarbonateN/APrepared in-house
BrineN/APrepared in-house
Anhydrous magnesium sulfate≥97%Commercially Available
Instrumentation
  • Nuclear Magnetic Resonance (NMR): Spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

  • Thin-Layer Chromatography (TLC): TLC was performed on silica gel 60 F₂₅₄ plates and visualized by UV light (254 nm) and/or staining with potassium permanganate.

  • Flash Column Chromatography: Performed using silica gel (230-400 mesh).

Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate (2)

Rationale: The protection of the primary amino group of 2-amino-5-bromopyridine as a tert-butyloxycarbonyl (Boc) carbamate is a crucial initial step.[4] This prevents potential side reactions of the nucleophilic amino group in the subsequent cross-coupling step. The Boc group is stable under the basic and organometallic conditions of the Negishi coupling but can be readily removed under acidic conditions.[5]

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M) in a round-bottom flask, add triethylamine (TEA, 1.5 eq.).

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF dropwise to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC (30% ethyl acetate in hexanes).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution with 5-20% ethyl acetate in hexanes) to afford tert-butyl (5-bromopyridin-2-yl)carbamate (2) as a white solid.

Step 2: Synthesis of tert-Butyl (5-(1-cyanocyclopropyl)pyridin-2-yl)carbamate (3)

Rationale: The core C-C bond formation is achieved via a Negishi cross-coupling reaction.[6] This reaction is highly efficient for coupling organozinc reagents with aryl halides and is known for its high functional group tolerance.[7] The required 1-cyanocyclopropylzinc bromide is prepared in situ from 1-bromo-1-cyanocyclopropane and activated zinc dust. A palladium catalyst with a biarylphosphine ligand, such as SPhos, is employed to facilitate the coupling of the sterically demanding cyclopropylzinc reagent.[7]

Procedure:

  • Preparation of the Organozinc Reagent:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, add zinc dust (2.0 eq.).

    • Activate the zinc by stirring with a small amount of 1,2-dibromoethane in anhydrous THF, followed by heating until gas evolution ceases. Cool to room temperature and carefully remove the supernatant.

    • To the activated zinc, add anhydrous THF, followed by the dropwise addition of a solution of 1-bromo-1-cyanocyclopropane (1.5 eq.) in anhydrous THF.

    • Stir the mixture at 40 °C for 2 hours to form the 1-cyanocyclopropylzinc bromide solution.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve tert-butyl (5-bromopyridin-2-yl)carbamate (2) (1.0 eq.), palladium(II) acetate (0.05 eq.), and SPhos (0.10 eq.) in anhydrous toluene.

    • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

    • To this mixture, add the freshly prepared solution of 1-cyanocyclopropylzinc bromide via cannula at room temperature.

    • Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (40% ethyl acetate in hexanes).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (gradient elution with 10-30% ethyl acetate in hexanes) to yield tert-butyl (5-(1-cyanocyclopropyl)pyridin-2-yl)carbamate (3) .

Step 3: Synthesis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (4)

Rationale: The final step involves the removal of the Boc protecting group to unveil the desired primary amine. Treatment with a strong acid, such as trifluoroacetic acid (TFA), in an inert solvent like dichloromethane (DCM) efficiently cleaves the carbamate.[8][9] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its trifluoroacetate salt.[10] A basic workup neutralizes the salt to provide the final product.

Procedure:

  • Dissolve tert-butyl (5-(1-cyanocyclopropyl)pyridin-2-yl)carbamate (3) (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10 eq.) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the deprotection by TLC (50% ethyl acetate in hexanes), observing the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully add saturated aqueous sodium bicarbonate solution until the pH of the aqueous layer is basic (pH > 8).

  • Separate the layers and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The resulting crude product, 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (4) , can be further purified by recrystallization or flash column chromatography if necessary.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected YieldPurity (by NMR)
12-Amino-5-bromopyridine(Boc)₂O, TEAtert-Butyl (5-bromopyridin-2-yl)carbamate (2)85-95%>98%
2Compound 2 1-Bromo-1-cyanocyclopropane, Zn, Pd(OAc)₂, SPhostert-Butyl (5-(1-cyanocyclopropyl)pyridin-2-yl)carbamate (3)60-75%>95%
3Compound 3 TFA1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (4)90-98%>98%

Visualization of the Experimental Workflow

G Experimental Workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Cross-Coupling cluster_step3 Step 3: Deprotection start1 Dissolve 2-amino-5-bromopyridine in THF add_reagents1 Add TEA and (Boc)2O start1->add_reagents1 react1 Stir at RT for 12-16h add_reagents1->react1 workup1 Concentrate and perform aqueous workup react1->workup1 purify1 Purify by column chromatography workup1->purify1 product1 Obtain compound (2) purify1->product1 setup_coupling Combine compound (2), Pd(OAc)2, and SPhos in Toluene product1->setup_coupling start2 Prepare 1-cyanocyclopropylzinc bromide add_zinc Add organozinc reagent start2->add_zinc setup_coupling->add_zinc react2 Heat at 90°C for 4-6h add_zinc->react2 workup2 Quench and perform aqueous workup react2->workup2 purify2 Purify by column chromatography workup2->purify2 product2 Obtain compound (3) purify2->product2 start3 Dissolve compound (3) in DCM product2->start3 add_tfa Add TFA at 0°C start3->add_tfa react3 Stir at RT for 2-4h add_tfa->react3 workup3 Concentrate and perform basic workup react3->workup3 product3 Obtain final product (4) workup3->product3

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Dai, J., & Wipf, P. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Organic Letters, 11(15), 3482–3485. Available at: [Link]

  • Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753–755. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Wikipedia. (2023). Negishi coupling. In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Bary, B., et al. (2014). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium. biaryl formation via cationic pincer-type PdIV intermediates. Dalton Transactions, 43(32), 12344-12355. Available at: [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Frutos, R. P., et al. (2015). General and user-friendly protocol for the synthesis of functionalized aryl- and heteroaryl-cyclopropanes by Negishi cross-coupling reactions. Tetrahedron Letters, 56(36), 5122-5125. Available at: [Link]

  • Wipf Group. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Retrieved from [Link]

  • CN102936220B. (2014). BOC protection method for aminopyridine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wang, Z. J., et al. (2019). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. ACS Catalysis, 9(11), 10394-10399. Available at: [Link]

  • Lepage, M. L., & Gras, E. (2020). The Versatility of Diazirines: Properties, Synthetic and Modern Applications. Chemistry – A European Journal, 26(40), 8685-8705. Available at: [Link]

  • CN102936220A. (2013). BOC protection method for aminopyridine. Google Patents.
  • Xue, F., Li, C.-G., Zhu, Y., & Lou, T.-J. (2014). An Efficient synthesis of 1-Bromo-1-Cyanocyclopropane. Journal of Chemical Research, 38(7), 418-419. Available at: [Link]

  • Chanda, V. M., et al. (2003). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. The Journal of Organic Chemistry, 68(24), 9579-9582. Available at: [Link]

  • Wang, Y., et al. (2014). Stereoselective Synthesis of cis-1-Aryl-2-benzoyl-3,3-dicyanocyclopropanes in Water. Chinese Journal of Chemistry, 32(8), 759-762. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Chemical Biology, 4(1), 75-101. Available at: [Link]

  • Reddy, P. P., et al. (2017). Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. Beilstein Journal of Organic Chemistry, 13, 1481–1488. Available at: [Link]

  • Frolov, K. A., et al. (2020). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 25(22), 5348. Available at: [Link]

  • EP0135429A1. (1985). The synthesis of cyclopropane amino acids and peptides. Google Patents.
  • Mahajan, S., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. Available at: [Link]

  • CN104892355A. (2015). Novel method for synthesizing cyclopropyl bromide. Google Patents.
  • IOPScience. (2021). Review of cyclopropyl bromide synthetic process. Retrieved from [Link]

  • CN104892355B. (2016). A kind of new method synthesizing Cyclopropyl Bromide. Google Patents.

Sources

Application

Introduction: The Strategic Value of the Cyclopropyl-Aminopyridine Scaffold

An Application Guide to the Synthesis of Cyclopropyl-Aminopyridines In the landscape of modern medicinal chemistry, the fusion of a cyclopropane ring with an aminopyridine moiety creates a highly sought-after structural...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Cyclopropyl-Aminopyridines

In the landscape of modern medicinal chemistry, the fusion of a cyclopropane ring with an aminopyridine moiety creates a highly sought-after structural motif. The cyclopropane ring, a small, strained carbocycle, acts as a "conformational anchor," locking substituents in specific spatial orientations and often serving as a bioisostere for double bonds or larger groups.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets. The aminopyridine scaffold is a prevalent feature in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate physicochemical properties like solubility.[2]

The synthesis of these combined scaffolds, however, presents unique challenges. The electron-rich nature of the aminopyridine ring can complicate classical cyclopropanation reactions, potentially leading to side reactions or catalyst deactivation. This guide provides an in-depth analysis of key reagents and protocols for the successful cyclopropanation of aminopyridine derivatives, focusing on the underlying mechanisms and practical considerations for researchers in drug discovery and development.

Diastereoselective Cyclopropanation via Zinc Carbenoids: The Simmons-Smith Reaction and Its Variants

The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity.[3][4] The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which delivers a methylene group to an alkene in a concerted fashion, preserving the alkene's stereochemistry.[5]

Mechanism and Directing Effects

The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is transferred simultaneously to both carbons of the double bond.[5][6] A key feature for aminopyridine substrates is the potential for heteroatom-directed reactions. The pyridine nitrogen or the amino group can act as a Lewis base, coordinating to the zinc atom of the carbenoid. This pre-coordination delivers the methylene group to one face of the alkene, leading to high diastereoselectivity.[6]

Metal_Carbene_Cycle Catalyst [M]-Catalyst Carbene [M]=CHR (Metal-Carbene) Catalyst->Carbene + Diazo - N₂ Diazo R-CHN₂ Product Cyclopropane Product Carbene->Product + Alkene Product->Catalyst - Product Alkene Aminopyridine-Alkene

Sources

Method

Application Notes and Protocols for Determining the Solubility of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of drug discovery and development, the physicochemical properties of a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a compound are paramount to its potential success as a therapeutic agent. Among these, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy. Poor solubility can lead to unpredictable in vitro results, hinder formulation development, and ultimately result in suboptimal drug absorption in the body.[1][2][3] This document provides a detailed guide for determining the solubility of the novel compound 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile in two common solvents: Dimethyl Sulfoxide (DMSO), a standard solvent for compound storage and initial screening, and water, the primary biological solvent.

Physicochemical Properties of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

To facilitate experimental design and data interpretation, the known physicochemical properties of related structures are provided below. It is important to experimentally determine these for the specific compound of interest.

PropertyValue (for related compounds)Source
Molecular FormulaC10H10N4Inferred from structure
Molecular Weight186.22 g/mol Inferred from structure
AppearanceLikely an off-white to yellow crystalline solid[4]
Melting PointTo be determined experimentally

Understanding Solubility: Kinetic vs. Thermodynamic

Two key types of solubility measurements are relevant in drug discovery: kinetic and thermodynamic solubility.[1][5]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a high-throughput method often used in early-stage discovery to identify compounds with potential solubility liabilities.[1][6] The resulting solution can be supersaturated.[7]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility in a saturated solution at equilibrium.[2][5] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and later-stage development.[1]

This guide provides protocols for both types of solubility determination.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the causality behind experimental choices.

Protocol 1: Kinetic Solubility of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile in Aqueous Buffer (pH 7.4)

This protocol is adapted from standard industry practices for high-throughput screening.[1][8][9]

Objective: To determine the apparent solubility of the test compound upon rapid precipitation from a DMSO stock solution.

Materials:

  • 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

  • DMSO, anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Plate shaker

  • Filtration plate (e.g., Millipore Multiscreen) or centrifugation capability

  • HPLC-UV or LC-MS/MS system for analysis[1][5]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of PBS (pH 7.4) in a separate 96-well plate. This results in a final DMSO concentration of 1%. It is crucial to add the DMSO stock to the aqueous buffer with vigorous mixing to avoid immediate precipitation.[7]

  • Incubation: Seal the plate and incubate at room temperature for 2 hours with continuous shaking.[1]

  • Separation of Precipitate:

    • Filtration: Use a vacuum manifold to filter the solutions through a solubility filter plate into a clean collection plate.

    • Centrifugation: Alternatively, centrifuge the plate at high speed to pellet any precipitate. Carefully collect the supernatant.

  • Quantification: Analyze the concentration of the compound in the filtrate or supernatant using a validated HPLC-UV or LC-MS/MS method against a calibration curve prepared from the DMSO stock solution.[10]

Data Analysis: The kinetic solubility is the highest concentration at which the compound remains in solution.

Protocol 2: Thermodynamic Solubility of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile in Water

This "shake-flask" method is considered the gold standard for determining equilibrium solubility.[2][6]

Objective: To determine the equilibrium solubility of the solid compound in water.

Materials:

  • 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (solid)

  • Deionized water

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (0.45 µm)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Sample Preparation: Add an excess amount of solid 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a known volume of deionized water to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator. Allow the mixture to equilibrate for 24-48 hours at a constant temperature (e.g., 25 °C).[1][5] Longer incubation times may be necessary to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent (e.g., water or a mobile phase component) to a concentration within the linear range of the analytical method.

  • Quantification: Determine the concentration of the compound in the diluted solution using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Data Analysis: The thermodynamic solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically reported in µg/mL or µM.

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundSolventSolubility TypeSolubility (µg/mL)Solubility (µM)
1-(6-Amino-3-pyridyl)cyclopropanecarbonitrilePBS (pH 7.4)KineticExperimental ValueCalculated Value
1-(6-Amino-3-pyridyl)cyclopropanecarbonitrileWaterThermodynamicExperimental ValueCalculated Value
1-(6-Amino-3-pyridyl)cyclopropanecarbonitrileDMSOMiscible> Highest Tested Concentration> Highest Tested Concentration

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for determining kinetic and thermodynamic solubility.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO dilute Serial Dilutions in DMSO stock->dilute add_buffer Add to PBS (pH 7.4) dilute->add_buffer incubate Incubate 2h with Shaking add_buffer->incubate separate Filter or Centrifuge incubate->separate quantify Quantify by HPLC/LC-MS separate->quantify

Caption: Workflow for Kinetic Solubility Determination.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid to Vial add_water Add Known Volume of Water add_solid->add_water shake Shake for 24-48h add_water->shake settle Allow Solid to Settle shake->settle filter Filter Supernatant settle->filter quantify Dilute and Quantify by HPLC/LC-MS filter->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

Determining the solubility of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile in DMSO and water is a fundamental step in its evaluation as a potential drug candidate. The protocols outlined in this guide provide a robust framework for obtaining reliable kinetic and thermodynamic solubility data. These findings will be instrumental in guiding further preclinical development, including formulation strategies and the design of subsequent in vitro and in vivo studies.

References

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Note: While the specific article is not in the search results, a similar sentiment is expressed in the Evotec reference[2])

  • PCBIS. (n.d.). Kinetic solubility. Retrieved from [Link]

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

  • U.S. Environmental Protection Agency. (2025). 1-(6-Amino-3-pyridinyl)-3-piperidinecarbonitrile Properties. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 6-Amino-3-pyridinecarbonitrile (97%). Retrieved from [Link]

  • ResearchGate. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? Retrieved from [Link]

  • Amazon Web Services. (n.d.). S1 Supporting Information Library Design, Synthesis and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeut. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminopyridine-3-carbonitrile. Retrieved from [Link]

  • SciELO. (2023). Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Cyclopropyl-3-pyridinyl)cyclopropan-1-amine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Aminopyrene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Cosolvent effects on the structure and thermoresponse of a polymer brush: PNIPAM in DMSO–water mixtures. Retrieved from [Link]

Sources

Application

Introduction: The Significance and Challenge of Aminopyridine Nitriles

An authoritative guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of aminopyridine nitriles. This document provides in-depth technical protocols and fie...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of aminopyridine nitriles. This document provides in-depth technical protocols and field-proven insights to ensure compound integrity and operator safety.

Aminopyridine nitriles are a pivotal class of heterocyclic compounds widely utilized in medicinal chemistry and drug development.[1] Their unique structure, featuring a pyridine ring substituted with both an amino (-NH₂) and a nitrile (-CN) group, makes them versatile scaffolds for synthesizing a vast array of biologically active molecules.[1][2] The nitrile group often acts as a key pharmacophore or a synthetic handle for further molecular elaboration, while the aminopyridine moiety can interact with various biological targets.[1][2]

However, the very features that make these compounds chemically useful also introduce specific hazards and stability concerns. The presence of the aromatic amine and nitrile functional groups necessitates stringent handling and storage protocols to mitigate risks of toxicity and prevent chemical degradation.[3] This guide provides a comprehensive framework for the safe handling, storage, and utilization of aminopyridine nitriles, ensuring both the well-being of laboratory personnel and the integrity of these valuable research compounds.

Hazard Identification and Risk Assessment

Compounds containing both aromatic amine and nitrile functionalities are generally considered hazardous.[3] A thorough risk assessment must be conducted before any handling.

Primary Hazards Include:

  • Acute Toxicity: Aminopyridines are known to be highly toxic if swallowed, inhaled, or in contact with skin.[4][5][6] The nitrile group can also pose toxicity risks.[3]

  • Severe Irritation and Corrosion: These compounds can cause severe skin burns and serious eye damage.[4][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[6][7]

  • Environmental Hazard: Many aminopyridine derivatives are toxic to aquatic life with long-lasting effects.[4][6]

Due to these significant hazards, all work with aminopyridine nitriles must be performed with appropriate engineering controls and personal protective equipment.

Safety and Handling Protocols

Adherence to strict safety protocols is non-negotiable when working with this class of compounds. The following measures provide a robust system for minimizing exposure and ensuring operator safety.

Engineering Controls
  • Fume Hood: All handling of solid and liquid aminopyridine nitriles that could produce dust, aerosols, or vapors must be conducted in a certified chemical fume hood to prevent inhalation exposure.[8][9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][11]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The correct PPE serves as the primary barrier between the researcher and the chemical. The following table summarizes the required equipment.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[4]Nitrile provides good resistance to pyridine-based compounds.[8][9] Always double-glove when handling concentrated solutions or neat material. Change gloves immediately if contaminated.
Eye/Face Protection Chemical splash goggles and a full-face shield.[10]Required to protect against splashes and accidental contact with dust, which can cause severe eye damage.
Protective Clothing Chemical-resistant lab coat.[9][10]Provides a barrier against skin contact. Cuffs should be snug. Remove immediately if contaminated.
Respiratory Protection NIOSH/MSHA-approved respirator.Required when dusts are generated and engineering controls are insufficient.[4][10] The specific type should be determined by a formal risk assessment.
Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. For small spills, use an absorbent material like sand or vermiculite to contain it.[8] Transfer the material to a sealed, labeled container for hazardous waste disposal.[8][11] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Storage Conditions for Aminopyridine Nitriles

The chemical stability of aminopyridine nitriles is critical for the reliability and reproducibility of experimental results. Improper storage can lead to degradation through oxidation, hydrolysis, or other reactions.

General Storage Workflow

The following diagram outlines the decision-making process for the proper storage of newly received or synthesized aminopyridine nitriles.

cluster_storage Storage Protocol A Receive / Synthesize Compound B Review Safety Data Sheet (SDS) & Available Stability Data A->B C Select Storage Location: Cool, Dry, Dark, Well-Ventilated B->C D Inert Atmosphere Required? (Check SDS for air/moisture sensitivity) C->D E Store under Argon or Nitrogen D->E Yes F Store in Tightly Sealed Container D->F No G Check for Incompatibilities (Acids, Oxidizers) E->G F->G H Store in Locked Cabinet or Secure, Designated Area G->H

Caption: Decision workflow for proper storage of aminopyridine nitriles.

Key Storage Parameters

The following table summarizes the critical conditions for maintaining the long-term stability of solid aminopyridine nitriles.

ParameterConditionRationale & Best Practices
Temperature Cool place; Room temperature (20-25°C) or refrigerated (2-8°C).[10]Lower temperatures slow the rate of potential decomposition reactions. A study on 4-aminopyridine capsules demonstrated excellent stability for at least 6 months at both room temperature and under refrigeration.[13]
Atmosphere Tightly sealed container.[9][12] Consider storage under an inert gas (Argon or Nitrogen).The amino group can be susceptible to oxidation.[14] Pyridine and its derivatives can be attacked by reactive species.[15] An inert atmosphere displaces oxygen and moisture, preventing degradation.[16]
Light Protect from direct sunlight and UV light.[10][12]Many aromatic amines are light-sensitive and can darken or decompose upon exposure.[14] Use amber vials or store containers in the dark.
Moisture Store in a dry place.[7] Use desiccants if necessary.Pyridine compounds can be hygroscopic.[9] The nitrile group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be initiated by moisture.[17]
Security Store in a locked cabinet or otherwise secure, designated area.[6]Due to high acute toxicity, access to these compounds must be restricted to authorized personnel only.
Chemical Incompatibilities

To prevent hazardous reactions and degradation, store aminopyridine nitriles away from the following materials:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[10][14]

  • Strong Acids: Can react with the basic amino and pyridine nitrogen atoms, and potentially catalyze the hydrolysis of the nitrile group.[10][17]

  • Sources of Ignition: Pyridine-based compounds are flammable and vapors can form explosive mixtures with air.[8][10][11]

Solution Preparation and Stability

Researchers frequently work with solutions of aminopyridine nitriles. Proper preparation and an understanding of solution stability are paramount.

Protocol: Preparation of a Stock Solution

This protocol outlines a safe method for preparing a stock solution from a solid aminopyridine nitrile.

Objective: To accurately and safely prepare a stock solution of a known concentration.

Materials:

  • Aminopyridine nitrile solid

  • Appropriate solvent (e.g., DMSO, DMF, Ethanol)

  • Calibrated analytical balance

  • Volumetric flask (Class A)

  • Spatula, weigh paper/boat

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-Procedure Checklist: Don all required PPE (gloves, lab coat, eye/face protection). Ensure the chemical fume hood is operational.

  • Weighing: Perform all weighing operations inside the fume hood. Place a weigh boat on the analytical balance and tare. Carefully transfer the desired amount of solid aminopyridine nitrile using a clean spatula. Record the exact weight.

  • Solubilization: Transfer the weighed solid into the appropriate Class A volumetric flask. Add approximately 50-70% of the final volume of the desired solvent.

  • Dissolution: Cap the flask and gently swirl. If necessary, use a vortex mixer or a brief sonication to fully dissolve the solid. Allow the solution to return to room temperature if sonication caused warming.

  • Final Dilution: Once the solid is fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer and Storage: Transfer the solution to a properly labeled storage vial (amber glass is recommended). The label should include the compound name, concentration, solvent, preparation date, and your initials. Store the solution under the recommended conditions (see below).

Solution Stability

While solid aminopyridine nitriles can be stable for extended periods under proper conditions[13], their stability in solution is not guaranteed.

  • Solvent Choice: The choice of solvent can impact stability. Aprotic, anhydrous solvents like DMSO or DMF are generally preferred for long-term storage of stock solutions.

  • pH: Avoid strongly acidic or basic aqueous solutions, which can promote the hydrolysis of the nitrile group.[17]

  • Temperature: For long-term storage, stock solutions should be aliquoted and stored frozen (-20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials and storing them in the dark.

Protocol: Basic Solution Stability Assessment

This workflow can be used to establish a preliminary beyond-use date for a newly prepared solution.

cluster_stability Solution Stability Assessment Workflow A Prepare Homogeneous Stock Solution B Analyze Initial Purity (T=0) via HPLC or LC-MS A->B C Aliquot Solution into Multiple Amber Vials B->C D Store Aliquots under Varied Conditions (-20°C, 4°C, Room Temp) C->D E Analyze Aliquots at Predetermined Time Points (e.g., 1, 4, 12 weeks) D->E F Compare Purity Data to T=0. Calculate % Degradation. E->F G Determine Shelf-Life Based on Acceptable Purity Threshold (e.g., >95% Purity) F->G

Caption: Experimental workflow for assessing the stability of aminopyridine nitrile solutions.

Waste Disposal

All waste containing aminopyridine nitriles, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.[7]

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.

Conclusion

Aminopyridine nitriles are powerful tools in chemical research and drug discovery. Their effective use is intrinsically linked to a comprehensive understanding of their associated hazards and stability characteristics. By implementing the rigorous handling, storage, and procedural protocols outlined in this guide, researchers can ensure operator safety, maintain compound integrity, and generate reliable, reproducible scientific data.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • ChemSupply Australia. Safety Data Sheet PYRIDINE. [Link]

  • Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • Jubilant Ingrevia. Pyridine-4-aldehyde Safety Data Sheet. [Link]

  • PubChem. 4-Aminopyridine-3-carbonitrile. National Center for Biotechnology Information. [Link]

  • Jubilant Ingrevia Limited. 2-Aminopyridine Safety Data Sheet. [Link]

  • Jubilant Ingrevia. (2024, February 22). 4-Aminopyridine Safety Data Sheet. [Link]

  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Aminopyridine: A Comprehensive Overview. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(4), 297-299.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]

  • Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. [Link]

  • Abdullahi, M., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Chemistry Research Journal, 6(4), 118-129.
  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • ResearchGate. (2025, August 6). Amino group acidity in aminopyridines and aminopyrimidines. [Link]

  • Khalid, T., et al. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 15, 1-22.
  • Airgas. Nitrogen - SAFETY DATA SHEET. [Link]

  • Wang, Y., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1599-1628.
  • Falcinelli, S., & Rosi, M. (2022). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 12(3), 429.

Sources

Method

Application Note: A Robust HPLC Method for the Quantification of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Abstract This application note presents a detailed, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(6-Amino-3-p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This compound, a key intermediate in pharmaceutical synthesis, presents analytical challenges due to its polar and basic nature. This guide provides a comprehensive protocol, from initial method development to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose in research and quality control environments.

Introduction: The Analytical Challenge

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is a crucial building block in the synthesis of various pharmaceutical agents. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. The molecule's structure, featuring a basic aminopyridine moiety and a polar cyclopropanecarbonitrile group, presents a significant challenge for traditional reversed-phase HPLC methods. Such polar compounds often exhibit poor retention on nonpolar stationary phases like C18, leading to issues with peak shape, resolution, and overall method robustness.

This application note addresses these challenges by providing a systematic approach to developing a reliable HPLC method. We will explore the rationale behind the selection of chromatographic conditions, including the stationary phase, mobile phase composition, and detector settings, all grounded in the physicochemical properties of the analyte and established chromatographic principles.

Analyte Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the cornerstone of effective HPLC method development. While experimental data for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is not extensively available, we can infer its properties from structurally similar compounds.

2.1. Physicochemical Properties (Inferred)

A summary of the inferred physicochemical properties of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is presented in Table 1.

PropertyInferred Value/CharacteristicRationale and Implication for HPLC Method Development
Chemical Structure The presence of an aminopyridine ring and a nitrile group suggests a polar molecule. The pyridine nitrogen is basic.
pKa (basic) ~5.0 - 6.0Based on the pKa of pyridine (5.2-6.0) and a similar compound, 1-(6-Amino-3-pyridinyl)-3-piperidinecarbonitrile (pKa = 5.63).[1] This indicates the compound will be protonated at acidic pH, influencing its retention on reversed-phase columns.
logP (Octanol-Water Partition Coefficient) Low (estimated < 2.0)Based on the logKow of 1.09 for 1-(6-Amino-3-pyridinyl)-3-piperidinecarbonitrile.[2] A low logP value confirms the compound's hydrophilic nature, suggesting that a standard C18 column may provide insufficient retention.
UV Absorbance λmax ~270 nmAminopyridine derivatives typically exhibit strong UV absorbance in this region.[3]

2.2. Rationale for Chromatographic Approach

Given the polar and basic nature of the analyte, a standard reversed-phase method with a C18 column is likely to be inadequate. To overcome poor retention, two primary approaches are considered:

  • Reversed-Phase HPLC with a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which allows for better interaction with polar analytes and prevents phase collapse in highly aqueous mobile phases.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, promoting retention of polar compounds.[4]

For this application note, we will focus on a reversed-phase method utilizing a polar-embedded C18 column . This approach is often more readily available in QC laboratories and can be more rugged than HILIC methods. To ensure good peak shape and control the ionization of the basic analyte, the mobile phase will be buffered at an acidic pH.

Experimental Protocols

3.1. Materials and Instrumentation

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: A polar-embedded C18 column (e.g., Agilent Polaris C18-A, Waters SunFire C18), 4.6 x 150 mm, 5 µm.

  • Chemicals:

    • 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile reference standard

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Water (HPLC grade)

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same diluent as the standard to a target concentration of 100 µg/mL.

3.2. Initial HPLC Method Conditions

The following initial conditions are a starting point for method development:

ParameterCondition
Column Polar-embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B in 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

Method Development and Optimization

The objective of method development is to achieve a separation that is specific, robust, and provides accurate and precise results. The following workflow outlines the key steps in optimizing the initial HPLC method.

Figure 1: HPLC Method Development Workflow.

4.1. Step 1: Initial Assessment

Run the initial HPLC conditions with the standard solution. Evaluate the resulting chromatogram for:

  • Retention Factor (k'): Aim for a k' between 2 and 10 for good retention and reasonable run times.

  • Peak Shape (Tailing Factor): The tailing factor should ideally be between 0.8 and 1.5.

  • Resolution (Rs): If impurities are present, the resolution between the main peak and the closest eluting impurity should be greater than 1.5.

4.2. Step 2: Optimization

  • Gradient Profile: Adjust the gradient slope to improve the separation of impurities. A shallower gradient can increase resolution, while a steeper gradient can reduce run time.

  • Mobile Phase pH: The use of 0.1% formic acid should result in a pH of approximately 2.7, ensuring the basic analyte is protonated. If peak shape is poor, further adjustment of the pH with other additives like trifluoroacetic acid can be explored, but be mindful of their impact on mass spectrometry compatibility if required.

  • Column Temperature: Varying the column temperature can affect selectivity and peak shape. Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to find the optimal condition.

4.3. Step 3: Finalized Method and System Suitability

Once the optimal conditions are determined, finalize the method and establish system suitability criteria to ensure the performance of the chromatographic system.

Final Optimized HPLC Method:

ParameterCondition
Column Polar-embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 15-40% B in 10 minutes, hold at 40% for 2 minutes, return to 15% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

System Suitability Criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4][5][6] The validation will be performed according to the ICH Q2(R1) guidelines.[2]

Figure 2: HPLC Method Validation Workflow.

5.1. Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters and their corresponding acceptance criteria.

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Analyze blank, placebo, standard, and sample solutions.No interference at the retention time of the analyte peak.
Linearity Analyze five concentrations ranging from 50% to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze six replicate preparations of the sample at 100% of the target concentration.%RSD ≤ 2.0%.
Precision (Intermediate) Repeat the repeatability study on a different day with a different analyst and/or instrument.%RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≥ 10) or from the linearity curve.To be determined experimentally.
Limit of Detection (LOD) Determined by signal-to-noise ratio (S/N ≥ 3) or from the linearity curve.To be determined experimentally.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).System suitability criteria are met, and results are not significantly affected.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of an HPLC method for the quantification of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. By understanding the physicochemical properties of this polar and basic compound and applying systematic method development principles, a robust and reliable analytical method can be established. The detailed validation protocol, in accordance with ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1-(6-Amino-3-pyridinyl)-3-piperidinecarbonitrile Properties. EPA. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • MDPI. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]

  • Amerigo Scientific. (n.d.). 6-Amino-3-pyridinecarbonitrile (97%). Amerigo Scientific. [Link]

  • The Royal Society of Chemistry. (n.d.). Enantioselective cyclopropanation of (Z)-3-substituted-2-(4- pyridyl)-acrylonitriles catalyzed by Chincona ammonium salts. The Royal Society of Chemistry. [Link]

  • PMC. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]

  • Spectroscopy - Aromatic Amino Acids. (n.d.). Hydrodynamic Methods. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing nitrile hydrolysis in 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Technical Support Center: 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile Welcome to the technical support center for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Welcome to the technical support center for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted hydrolysis of the nitrile functional group during experimental procedures. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter.

I. Understanding the Challenge: The Susceptibility of the Nitrile Group to Hydrolysis

The nitrile group (-C≡N) in 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile, while a versatile synthetic handle, is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of an amide and subsequently a carboxylic acid.[1][2][3][4][5][6] This side reaction can significantly reduce the yield of the desired product and introduce impurities that may be difficult to remove. The presence of the aminopyridine moiety can further influence the reactivity of the nitrile group.

The hydrolysis of nitriles is a two-stage process.[3][5][6] Initially, the nitrile is converted to an amide.[1][5][6] Following this, the amide can undergo further hydrolysis to produce an ammonium salt of a carboxylic acid.[3][5] The reaction conditions, particularly the pH and temperature, play a crucial role in determining the final product.[2][3]

II. Troubleshooting Guide: Preventing Nitrile Hydrolysis

This section provides solutions to common problems encountered during the handling and reaction of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile.

FAQ 1: I'm observing the formation of an unexpected amide or carboxylic acid impurity in my reaction. What's causing this?

Answer: The formation of amide or carboxylic acid impurities is a classic sign of nitrile hydrolysis. This is likely due to the presence of acidic or basic conditions, elevated temperatures, or prolonged reaction times in the presence of water.[2][3][7]

Causality:

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon.[1][2][8] This makes it more susceptible to nucleophilic attack by water, even though water is a weak nucleophile.[1][2] The reaction proceeds through an imidic acid intermediate which then tautomerizes to an amide.[7] Under continued acidic conditions, the amide can be further hydrolyzed to a carboxylic acid.[2][7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide ion directly attacks the electrophilic nitrile carbon.[2][7] This forms an imine anion, which is then protonated to an imidic acid and subsequently tautomerizes to an amide.[7] Harsher basic conditions (e.g., higher temperatures, prolonged heating) will drive the further hydrolysis of the amide to a carboxylate salt.[2]

Visualizing the Mechanism:

Nitrile_Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile_A->Protonated_Nitrile + H⁺ Intermediate_A1 R-C(OH₂⁺)=NH Protonated_Nitrile->Intermediate_A1 + H₂O Imidic_Acid_A R-C(OH)=NH Intermediate_A1->Imidic_Acid_A - H⁺ Protonated_Amide_A R-C(OH)=NH₂⁺ Imidic_Acid_A->Protonated_Amide_A + H⁺ (Tautomerization) Amide_A R-C(=O)NH₂ Protonated_Amide_A->Amide_A - H⁺ Carboxylic_Acid_A R-COOH + NH₄⁺ Amide_A->Carboxylic_Acid_A + H₃O⁺, Δ Nitrile_B R-C≡N Intermediate_B1 R-C(O⁻)=N⁻ Nitrile_B->Intermediate_B1 + OH⁻ Imidic_Acid_B R-C(OH)=NH Intermediate_B1->Imidic_Acid_B + H₂O Amide_B R-C(=O)NH₂ Imidic_Acid_B->Amide_B (Tautomerization) Carboxylate_B R-COO⁻ + NH₃ Amide_B->Carboxylate_B + OH⁻, Δ

Caption: Mechanisms of Acid- and Base-Catalyzed Nitrile Hydrolysis.

FAQ 2: How can I adjust my reaction conditions to minimize nitrile hydrolysis?

Answer: Careful control of reaction parameters is critical. The primary factors to consider are pH, temperature, and reaction time.

Recommended Adjustments:

ParameterRecommended Range/ConditionRationale
pH Neutral (pH 6.5-7.5)Both strongly acidic and strongly basic conditions catalyze hydrolysis.[2][3] Maintaining a neutral pH minimizes the rates of both catalytic pathways.
Temperature As low as reasonably possibleHydrolysis is often accelerated at higher temperatures.[2] Running reactions at or below room temperature can significantly slow down this side reaction.
Reaction Time Monitor closely and stop when completeProlonged exposure to even mildly unfavorable conditions can lead to cumulative hydrolysis.
Water Content Use anhydrous solvents and reagentsWater is a necessary reactant for hydrolysis.[5] Minimizing its presence is a key preventative measure.

Experimental Protocol: General Precautions for Preventing Hydrolysis

  • Solvent and Reagent Preparation:

    • Use freshly distilled or commercially available anhydrous solvents.

    • Dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure all starting materials and reagents are anhydrous.

  • Reaction Setup:

    • Assemble the reaction under an inert atmosphere.

    • If aqueous reagents are unavoidable, add them slowly and at a low temperature to dissipate any heat of reaction and minimize localized pH changes.

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, GC) to avoid unnecessarily long reaction times.[9]

    • Upon completion, proceed with the work-up promptly. If an aqueous work-up is necessary, perform it at a low temperature and as quickly as possible.

FAQ 3: Are there any specific reagents I should avoid when working with 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile?

Answer: Yes. Avoid strong acids, strong bases, and certain metal catalysts known to promote nitrile hydrolysis.

Reagents to Use with Caution or Avoid:

  • Strong Acids: (e.g., concentrated HCl, H₂SO₄) will rapidly hydrolyze the nitrile.[5][6]

  • Strong Bases: (e.g., NaOH, KOH) will also readily promote hydrolysis, especially with heating.[5][10]

  • Certain Transition Metal Catalysts: Some platinum, palladium, and nickel complexes can catalyze nitrile hydration to amides.[11][12] While useful in some synthetic contexts, they should be avoided if the nitrile group is to be preserved.

Workflow for Reagent Compatibility Screening:

Reagent_Screening Start Identify Necessary Reagent for Desired Transformation Check_pH Is the reagent strongly acidic or basic? Start->Check_pH Check_Metal Is it a known nitrile hydrolysis catalyst? Check_pH->Check_Metal No Consider_Alternative Select a milder or neutral alternative reagent Check_pH->Consider_Alternative Yes Check_Metal->Consider_Alternative Yes Proceed_With_Caution Proceed with careful monitoring at low temperature Check_Metal->Proceed_With_Caution Uncertain Proceed Reagent is likely compatible Consider_Alternative->Proceed Proceed_With_Caution->Proceed

Caption: Decision workflow for selecting compatible reagents.

FAQ 4: Can I use a protecting group for the nitrile?

Answer: Protecting the nitrile group is generally not a common or practical strategy. The nitrile group itself is relatively unreactive compared to many other functional groups, and there are no standard, readily-applied protecting groups for nitriles in the same way there are for alcohols or amines.[13][14] The focus should be on controlling reaction conditions rather than protection-deprotection steps.

FAQ 5: What are the best practices for the purification and storage of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile to prevent hydrolysis?

Answer: Proper purification and storage are crucial to maintain the integrity of the compound.

Purification Protocol: Crystallization

Crystallization is often an effective method for purifying the compound and removing any hydrolysis byproducts.

  • Solvent Selection: Choose a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[15]

  • Dissolution: Dissolve the crude material in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[15]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent and moisture.

Storage Recommendations:

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect from moisture.

  • Temperature: Store in a cool, dry place. Refrigeration may be beneficial, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Purity: Ensure the material is of high purity before long-term storage, as impurities can sometimes promote degradation.

III. Analytical Methods for Detecting Hydrolysis

To effectively troubleshoot, you need reliable methods to detect and quantify the extent of nitrile hydrolysis.

Analytical TechniqueApplication
Thin-Layer Chromatography (TLC) A quick method to qualitatively assess the presence of more polar impurities (amide and carboxylic acid) compared to the starting nitrile.
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the purity of the sample and the percentage of hydrolysis products.
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying and quantifying volatile derivatives of the compound and its hydrolysis products.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Can be used to characterize the structure of impurities and determine the relative ratios of nitrile, amide, and carboxylic acid.
Infrared (IR) Spectroscopy The nitrile group has a characteristic sharp absorption band around 2200-2260 cm⁻¹. The appearance of a strong carbonyl (C=O) stretch around 1650-1750 cm⁻¹ can indicate the formation of amide or carboxylic acid.

IV. References

  • Effects of temperature and pH on nitrilase activity and stability. a... - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(7), 2449–2454. [Link]

  • Brady, D., Beites, T., & van Rantwijk, F. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. Sabinet African Journals, 50(4), 167-174.

  • Walker, M. A. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning. Retrieved February 14, 2024, from [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved February 14, 2024, from [Link]

  • Guedes da Silva, M. F. C., et al. (2002). Catalyst and synthetic process for carboxamides by nitrile hydrolysis. Google Patents. WO2002096856A1.

  • Testbook. (n.d.). Hydrolysis of Nitriles - Explanation, Process and FAQs. Retrieved February 14, 2024, from [Link]

  • Save My Exams. (2025, June 23). Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Retrieved February 14, 2024, from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved February 14, 2024, from [Link]

  • Clark, J. (2023, January 22). The Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]

  • Georg, G. I. (Ed.). (2008). Product Class 5: Nitriles. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 19. Thieme.

  • Effects of pH and temperature on NHase activity and stability during... - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved February 14, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved February 14, 2024, from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. In Organic Chemistry II. Retrieved February 14, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved February 14, 2024, from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved February 14, 2024, from [Link]

  • The pH profile (A), pH stability (B), temperature-activity profile (C) and thermal stability (D) of the recombinant NHase F1. … - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved February 14, 2024, from [Link]

  • Soloway, S., & Lipschitz, A. (1952). Colorimetric Test for Amides and Nitriles. Analytical Chemistry, 24(5), 898–900. [Link]

  • Soderberg, T. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved February 14, 2024, from [Link]

  • Al-Zahrani, A. K., et al. (2022). Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. Polymers, 14(11), 2206. [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved February 14, 2024, from [Link]

  • Galal, S. A., et al. (2020). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 25(21), 5183. [Link]

  • Google Patents. (n.d.). Aminopyridine compounds and methods for the preparation and use thereof. WO2018209132A1.

  • MDPI. (2018, May 30). Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide. Retrieved February 14, 2024, from [Link]

  • ACS Publications. (2014, December 26). N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters.

  • PMC. (2023, September 4). Chemical/photochemical functionalization of polyethylene terephthalate fabric: effects on mechanical properties and bonding to nitrile rubber. Retrieved February 14, 2024, from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved February 14, 2024, from [Link]

  • Google Patents. (n.d.). Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. CN113429340B.

  • WUR eDepot. (n.d.). Techniques for Enzyme Purification. Retrieved February 14, 2024, from [Link]

  • ResearchGate. (n.d.). Simple methodology for the purification of amino acids | Request PDF. Retrieved February 14, 2024, from [Link]

Sources

Optimization

Technical Support Center: Purifying 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Welcome to the technical support guide for the purification of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and detailed protocols for obtaining this valuable intermediate in high purity. The guidance herein is structured to address common challenges encountered during synthesis and work-up, ensuring a logical and efficient path to a purified product.

Quick Troubleshooting Guide

This table provides rapid solutions to the most common issues encountered during the purification of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. For a deeper understanding, please refer to the detailed FAQ and Protocol sections.

Symptom Potential Cause(s) Recommended Action(s)
Oily Product / Fails to Crystallize Residual solvent (e.g., DMF, DMSO); Presence of highly soluble impurities.1. Co-evaporate with a high-boiling, non-polar solvent like toluene to azeotropically remove residual DMF/DMSO. 2. Attempt to salt out the product with HCl in a suitable solvent (e.g., Ether, EtOAc). 3. Purify via flash column chromatography.
Significant Peak Tailing on Silica TLC/HPLC Strong interaction between the basic aminopyridine moiety and acidic silanol groups on the silica surface.Add a basic modifier to your mobile phase (e.g., 0.5-1% triethylamine or 1-2% ammonia in methanol) to neutralize the silica surface.[1][2]
Low Recovery After Purification Product loss due to high solubility in the mother liquor; Irreversible binding to silica gel; Degradation.1. For crystallization, cool the solution slowly and for an extended period. Concentrate the mother liquor to recover a second crop. 2. For chromatography, use a mobile phase with a basic modifier. 3. Ensure all purification steps are performed under neutral or slightly basic conditions to prevent degradation.
Multiple Spots on TLC Close to Product Isomeric by-products; Unreacted starting materials with similar polarity.Flash column chromatography is the most effective method. Use a shallow gradient to maximize separation.[3]
Product Appears Colored (Yellow/Brown) Formation of oxidative impurities or degradation products.[4]1. Treat a solution of the crude product with activated carbon (charcoal) before filtration and crystallization. 2. Work quickly and avoid prolonged exposure to air and light.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products I should expect during the synthesis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile?

A1: The impurity profile depends heavily on the synthetic route. However, common by-products typically include:

  • Unreacted Starting Materials: Such as 6-amino-3-halopyridine or the cyclopropanecarbonitrile precursor.

  • Hydrolysis Products: The nitrile group (-CN) can hydrolyze to the corresponding amide (-CONH₂) or carboxylic acid (-COOH) if exposed to strong acidic or basic conditions, especially with heat.[5]

  • Isomers: Depending on the cyclopropanation method, formation of diastereomers or regioisomers is possible.[3]

  • Side-Reaction Products: In reactions like the Chichibabin amination, various positional isomers and dimerization products can form.[6]

Understanding your specific synthetic pathway is crucial for anticipating the likely impurities and designing an effective purification strategy.

Q2: My compound is highly polar. What is the best initial approach for purification?

A2: For a polar and basic compound like this, a multi-step approach is often best.

  • Acid-Base Extraction: This is an excellent first-pass, bulk purification technique. Dissolve the crude material in an organic solvent (like ethyl acetate or DCM). Wash with a dilute aqueous acid (e.g., 1M HCl). The basic aminopyridine will be protonated and move into the aqueous layer, leaving many non-basic organic impurities behind. Then, carefully basify the aqueous layer (e.g., with NaOH or K₂CO₃) to a pH > 9 and extract your product back into an organic solvent.[4]

  • Crystallization or Chromatography: Following the extraction, either recrystallization (if the material is semi-pure and solid) or flash column chromatography will be necessary for final polishing.

Q3: Why is recrystallization challenging, and how can I develop a good solvent system?

A3: The challenge lies in the compound's dual character: the polar aminopyridine and the more non-polar cyclopropane nitrile portion. This can lead to high solubility in many common solvents.

To develop a solvent system, follow this empirical approach:

  • Find a "Good" Solvent: Identify a solvent in which your compound is highly soluble when hot but sparingly soluble when cold. Candidates include methanol, ethanol, isopropanol, and acetonitrile.

  • Find an "Anti-Solvent": Identify a solvent in which your compound is poorly soluble. Candidates include n-heptane, n-hexane, diethyl ether, or water.

  • The Binary System: The most effective technique is often to dissolve the crude product in a minimum amount of the hot "good" solvent, then slowly add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. A patent for a related aminopyridine derivative suggests a methanol/n-heptane system for purification.[7]

Q4: How can I definitively assess the purity of my final product?

A4: A combination of methods is required for a comprehensive purity assessment in a professional setting.

  • Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reaction progress and chromatographic fractions.[1]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[8] A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like formic acid or ammonium acetate) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the desired product and help identify any impurities that have distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Purification Strategy Decision Guide

Before proceeding to detailed protocols, use this decision tree to select the most appropriate purification workflow based on the characteristics of your crude product.

G start Assess Crude Product (TLC/¹H NMR) is_solid Is the crude product a solid? start->is_solid purity_check Purity > 85% by NMR/TLC? is_solid->purity_check  Yes oily_product Product is an oil or purity is < 85% is_solid->oily_product  No crystallization Recrystallization purity_check->crystallization  Yes purity_check->oily_product  No impurity_type Are impurities non-basic? chromatography Flash Column Chromatography impurity_type->chromatography  No extraction Acid-Base Extraction impurity_type->extraction  Yes extraction->chromatography Follow with Chromatography or Crystallization oily_product->impurity_type

Caption: Purification method selection flowchart.

In-Depth Purification Protocols

Protocol 1: Flash Column Chromatography (Preferred Method for Mixed Impurities)

This method is highly effective for separating compounds with different polarities. The key to success is using a basic modifier to ensure good peak shape.

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_crude 1. Prepare Crude Sample (Dissolve in min. DCM, adsorb onto silica) pack_column 2. Pack Column (Slurry pack with mobile phase) prep_crude->pack_column load_sample 3. Load Sample onto Column run_column 4. Elute with Gradient (e.g., 0% to 10% MeOH in DCM + 0.5% TEA) load_sample->run_column collect 5. Collect Fractions run_column->collect analyze_tlc 6. Analyze Fractions by TLC collect->analyze_tlc combine 7. Combine Pure Fractions analyze_tlc->combine evaporate 8. Evaporate Solvent combine->evaporate

Caption: Standard workflow for flash column chromatography.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an eluent system. A good starting point is Dichloromethane (DCM) and Methanol (MeOH). Prepare two bottles: Eluent A (100% DCM + 0.5% Triethylamine (TEA)) and Eluent B (90% DCM / 10% MeOH + 0.5% TEA). The TEA is critical to prevent peak tailing.[1]

  • Column Packing: Select an appropriately sized silica gel column. Equilibrate the column by flushing with 3-5 column volumes of Eluent A.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of DCM or methanol. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product). Evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of Eluent A. Using a pipette, carefully load the solution onto the top of the column, ensuring not to disturb the silica bed.

  • Elution: Begin elution with 100% Eluent A. Gradually increase the proportion of Eluent B to create a gradient. A typical gradient might be from 0% to 100% B over 10-15 column volumes. Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions using TLC. Spot each fraction on a silica plate and develop in a solvent system that gives your product an Rf value of ~0.3 (e.g., 95:5 DCM:MeOH + 0.5% TEA). Visualize under UV light.

  • Isolation: Combine the fractions that contain the pure product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization (For Products >85% Pure)

This protocol is ideal for removing small amounts of impurities from a solid product, significantly enhancing its purity and crystalline form.

Step-by-Step Methodology:

  • Solvent Selection: Based on prior small-scale tests, select a suitable binary solvent system (e.g., Methanol/n-Heptane or Ethanol/Water).[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the "good" solvent (e.g., Methanol) in small portions while heating the mixture to a gentle boil with stirring. Add just enough solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: If carbon was added, or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Uninhibited, slow cooling is key to forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (0-4 °C) for several hours (or overnight) to maximize the yield.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold "anti-solvent" (e.g., n-Heptane) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • iManager's Journal on Material Science. (n.d.). Material Synthesis, Energy Diagram and Physicochemical Properties of Frequency Doubling 2 - Aminopyridine Barium Chloride (2apbc) Crystal. [Link]

  • Google Patents. (n.d.).
  • The Pharma Master. (n.d.). Troubleshooting. [Link]

  • Royal Society of Chemistry. (2002). A novel approach to enantiopure cyclopropane compounds from biotransformation of nitriles. New Journal of Chemistry. [Link]

  • Organic Syntheses. (n.d.). 3-aminopyridine. [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. [Link]

  • ResearchGate. (2020, January 1). Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). [Link]

  • National Center for Biotechnology Information. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • National Center for Biotechnology Information. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • ResearchGate. (2004, August 11). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. [Link]

  • ResearchGate. (2025, August 10). Donor-Acceptor Cyclopropane Ring Opening with 6-Amino-1,3-dimethyluracil and Its Use in Pyrimido[4,5-b]azepines Synthesis. [Link]

  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in NMR Spectra of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Welcome to the technical support guide for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural characterization and purity assessment of this key synthetic intermediate. As a molecule featuring a dense arrangement of distinct chemical environments—an aminopyridine ring and a strained cyclopropane nitrile system—its NMR spectra can be complex. This guide provides a structured, question-and-answer approach to identifying and resolving common spectral impurities, grounded in mechanistic principles and practical laboratory experience.

Section 1: Foundational Analysis - The "Clean" Spectrum

Before troubleshooting impurities, it is crucial to have a baseline understanding of the expected NMR signature of the pure compound. The unique electronic environment of each proton and carbon atom gives rise to a predictable spectral fingerprint.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile?

A1: The expected spectrum is characterized by distinct regions corresponding to the aromatic pyridine protons, the exchangeable amino protons, and the highly coupled, upfield cyclopropane protons. The nitrile group (-CN) and the nitrogen atoms in the pyridine ring act as electron-withdrawing groups, influencing the chemical shifts of adjacent nuclei.[1]

The following tables summarize the predicted chemical shifts. Note that values can shift slightly based on solvent, concentration, and temperature.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityKey Coupling Interactions & Notes
H-2 (Pyridine) ~8.1-8.3dDoublet, J ≈ 2.5 Hz. Coupled to H-4.
H-4 (Pyridine) ~7.4-7.6ddDoublet of doublets, J ≈ 8.5, 2.5 Hz. Coupled to H-5 and H-2.
H-5 (Pyridine) ~6.4-6.6dDoublet, J ≈ 8.5 Hz. Coupled to H-4. Shifted upfield due to the donating effect of the -NH₂ group.
-NH₂ (Amino) ~6.0-6.5br sBroad singlet. Position is highly variable. Will exchange with D₂O.[3][4]
Cyclopropane -CH₂ ~1.5-1.8mComplex multiplet. Diastereotopic protons with geminal and cis/trans couplings.[5][6]
Cyclopropane -CH₂ ~1.2-1.5mComplex multiplet. Diastereotopic protons with geminal and cis/trans couplings.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Notes
C-6 (Pyridine) ~158-160Attached to the amino group.
C-2 (Pyridine) ~148-150
C-4 (Pyridine) ~138-140
C-5 (Pyridine) ~106-108Shielded by the amino group.
C-3 (Pyridine) ~118-120Attached to the cyclopropane ring.
-CN (Nitrile) ~120-122Quaternary carbon of the nitrile.
C-1' (Cyclopropane) ~14-16Quaternary carbon of the cyclopropane ring.
C-2', C-3' (Cyclopropane) ~2-4Methylene carbons of the cyclopropane ring.

Section 2: Identifying Common Extraneous Signals

These impurities are not structurally related to the target molecule but arise from the experimental process. They are typically the easiest to identify and remedy.

Q2: My ¹H NMR spectrum shows sharp, unexpected singlets at δ 7.26, 2.50, 2.05, or 1.94 ppm. What are they?

A2: These are almost certainly residual signals from the deuterated solvents used for NMR or from common laboratory solvents used during the reaction workup or purification. Their chemical shifts are well-documented.[7][8]

Causality: Solvents can become trapped in a solid sample during crystallization or lyophilization. Even high-vacuum drying may not remove high-boiling point solvents like DMSO or DMF.

Table 3: Common Solvent Impurities in ¹H NMR (Shifts in δ ppm)

SolventCDCl₃DMSO-d₆Acetone-d₆CD₃CN
Residual CHCl₃ 7.26 ---
Residual DMSO-d₅ -2.50 --
Residual Acetone-d₅ --2.05 -
Residual CD₂HCN ---1.94
Acetone2.172.09-2.09
Dichloromethane5.305.765.635.57
Ethyl Acetate2.05, 4.12, 1.262.00, 4.03, 1.161.97, 4.05, 1.191.96, 4.06, 1.20
Hexane / Pentane0.88, 1.260.86, 1.250.87, 1.270.89, 1.28
Toluene2.36, 7.17-7.292.30, 7.18-7.242.32, 7.18-7.262.32, 7.20-7.28
Pyridine8.62, 7.68, 7.298.58, 7.79, 7.398.58, 7.76, 7.358.57, 7.73, 7.33

Source: Adapted from values published in Organometallics and the Journal of Organic Chemistry.[7][8]

Q3: I see a broad, rolling peak that changes its chemical shift between samples. How do I identify and eliminate it?

A3: This is the classic signature of water (H₂O, or HOD in a deuterated solvent). Pyridines and amines are often hygroscopic, readily absorbing atmospheric moisture.[9] The chemical shift of water is highly dependent on the solvent, temperature, and concentration.

Confirmation Protocol: D₂O Exchange

The definitive method for confirming a water peak (or any other exchangeable proton like -NH₂) is to perform a D₂O exchange experiment.[3]

Experimental Protocol:

  • Acquire Initial Spectrum: Dissolve your sample (5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it vigorously for 10-15 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire the ¹H NMR spectrum again using the same parameters.

  • Analyze: The peak corresponding to water (and the -NH₂ protons) will significantly diminish or disappear entirely, as the protons exchange with the deuterons from D₂O.

D2O_Exchange A 1. Acquire Initial ¹H NMR Spectrum B 2. Add 1-2 drops of D₂O A->B C 3. Shake Vigorously B->C D 4. Re-acquire ¹H NMR Spectrum C->D E 5. Compare Spectra: Exchangeable peaks disappear D->E

Caption: Workflow for D₂O exchange experiment.

Section 3: Troubleshooting Structurally-Related Impurities

These impurities arise from the synthetic route, such as unreacted starting materials or byproducts of side reactions. Their identification often requires a deeper analysis of the spectrum.

Q4: There are extra doublets and multiplets in the aromatic region (δ 7.0-8.5 ppm). What are they likely to be?

A4: These signals often correspond to unreacted starting materials or pyridine-containing byproducts. A common synthetic route to this molecule involves the coupling of a halogenated aminopyridine (e.g., 2-amino-5-bromopyridine) with a cyclopropane synthon.[10]

Diagnostic Approach:

  • Check Starting Material Spectra: Compare the impurity signals in your product spectrum with the known ¹H NMR spectrum of your starting materials.

  • Analyze Coupling Patterns: The coupling constants (J-values) of the pyridine ring are highly informative. A change in the substitution pattern will alter these couplings.

  • Use 2D NMR: A ¹H-¹H COSY experiment will show which aromatic protons are coupled to each other, helping to piece together the spin system of the impurity.

Table 4: Example Comparison - Product vs. Potential Starting Material (in DMSO-d₆)

CompoundH-2H-4H-5Notes
Product ~8.2 (d)~7.5 (dd)~6.5 (d)Complete three-proton system.
2-Amino-5-bromopyridine ~8.1 (d)~7.6 (dd)~6.6 (d)Very similar shifts but will be missing the cyclopropane signals.
3-Aminopyridine [11]~8.0 (d)~7.0 (dd)~7.0 (m)Different pattern and shifts if the cyclopropane group is absent.
Q5: I see signals suggesting my nitrile group (-CN) has reacted. What should I look for?

A5: The nitrile group is susceptible to hydrolysis, especially under acidic or basic conditions, which can occur during workup or chromatography. This typically converts the nitrile to a primary amide (-CONH₂) or a carboxylic acid (-COOH).

Spectral Evidence for Hydrolysis:

  • Amide Formation (-CONH₂):

    • ¹H NMR: Look for two new, broad singlets, typically between δ 7.0-8.0 ppm, corresponding to the two diastereotopic amide protons. The original -NH₂ signal of the aminopyridine will still be present.

    • ¹³C NMR: The nitrile carbon signal (~120 ppm) will be replaced by a downfield carbonyl carbon signal (~165-170 ppm).

    • FTIR: A strong C=O stretch will appear around 1650-1670 cm⁻¹.

  • Carboxylic Acid Formation (-COOH):

    • ¹H NMR: Look for a very broad singlet far downfield, typically > δ 10 ppm. This peak also exchanges with D₂O.

    • MS: The molecular weight will increase by 18 amu (for amide) or 17 amu (for acid, plus loss of N).

Section 4: Advanced Resolution & Purification Strategies

When spectra are crowded or impurities are persistent, advanced techniques are required for both analysis and purification.

Q6: The cyclopropane and/or aromatic signals are overlapped. How can I resolve them for better analysis?

A6: Signal overlap is a common challenge that can often be solved by altering the chemical environment of the sample or by using more powerful instrumentation.

Recommended Strategies:

  • Change the Solvent: Switching from a common solvent like CDCl₃ or DMSO-d₆ to an aromatic solvent like benzene-d₆ can dramatically alter chemical shifts. This "Aromatic Solvent-Induced Shift" (ASIS) effect can spread out crowded regions and reveal hidden multiplicities.[12] Protons located on one side of a molecule may be shielded by the benzene ring current while others are not, resolving the overlap.

  • Increase Magnetic Field Strength: Acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) increases chemical shift dispersion. While the coupling constants (in Hz) remain the same, the distance between coupled peaks (in ppm) increases, simplifying complex multiplets.

  • Use 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. Essential for confirming the connectivity of the pyridine and cyclopropane systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, confirming C-H assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. Invaluable for assigning quaternary carbons and confirming the connection between the pyridine ring and the cyclopropane moiety.

Q7: What is a reliable method for purifying my compound to NMR purity?

A7: For removing structurally similar impurities and residual reagents, flash column chromatography is the most effective method.

General Protocol: Flash Column Chromatography

  • Adsorbent: Use silica gel (60 Å, 40-63 µm particle size) as the stationary phase.

  • Solvent System (Mobile Phase) Selection:

    • The polarity of your compound is moderate. Start with a solvent system of Ethyl Acetate (EtOAc) in Hexanes.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of ~0.25-0.35 for your product. A typical starting point would be 30-50% EtOAc in Hexanes.

    • If impurities are very polar, adding a small amount of triethylamine (~0.5%) to the mobile phase can prevent the basic aminopyridine from streaking on the acidic silica gel.

  • Column Packing: Pack the column with a slurry of silica in your starting mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column using a gradient of increasing polarity (e.g., from 20% EtOAc to 70% EtOAc in Hexanes). Collect fractions and monitor them by TLC.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Impurity_ID cluster_0 Initial Analysis cluster_1 Advanced Analysis cluster_2 Confirmation & Action A Acquire ¹H NMR Spectrum B Identify Obvious Impurities (Solvent, Water) A->B C Overlapping Signals? B->C E Unassigned Signals? B->E D Change Solvent (e.g., Benzene-d₆) or use Higher Field C->D Yes C->E No D->E F Run 2D NMR (COSY, HSQC) E->F Yes G Compare to Known Spectra (Starting Materials, Byproducts) E->G No F->G H Impurity Identified G->H I Purify Sample (Column Chromatography) H->I J Confirm Purity with Final NMR I->J

Caption: General workflow for impurity identification and resolution.

References

  • Royal Society of Chemistry. (2010). Supplementary Information. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Supporting information RNP-1107-701. (n.d.). Retrieved from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. DTIC. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ...). Retrieved from [Link]

  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent? Retrieved from [Link]

  • Reddit. (2024, April 15). Struggling with IR and NMR spectres. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]

  • AWS. 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]

  • C6H13P. (n.d.). Retrieved from [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • ResearchGate. (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... Retrieved from [Link]

  • Celeghini, C., et al. (2023).
  • Scribd. Common Impurities in NMR PDF. Retrieved from [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • D’Angelo, C., et al. (2022). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society.
  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]

  • MDPI. (2022, May 25). Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. Retrieved from [Link]

  • Google Patents. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
  • BindingDB. BDBM83740 2-amino-6-cyclopropyl-4-phenyl-3-pyridinecarbonitrile. Retrieved from [Link]

  • PubMed. Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties. Retrieved from [Link]

  • Synthesis of Process Related Impurities of Citicoline and Citicoline Sodium. (2024, March 20). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Process Chemistry &amp; Scale-Up of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

[1][2] Status: Operational Ticket ID: SC-PYR-CYC-001 Assigned Specialist: Senior Application Scientist, Process Development Group[1][2] Executive Summary The synthesis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile pre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Status: Operational Ticket ID: SC-PYR-CYC-001 Assigned Specialist: Senior Application Scientist, Process Development Group[1][2]

Executive Summary

The synthesis of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile presents a classic dichotomy in process chemistry: the tension between step-count efficiency and thermodynamic control.[1][2] While the molecule appears simple—a pyridine ring decorated with an amine and a gem-disubstituted cyclopropane—the assembly of the strained ring on an electron-rich pyridine scaffold is fraught with scale-up hazards.[1][2]

This guide addresses the three primary bottlenecks encountered during kilo-lab and pilot-scale production:

  • The "Runaway" Exotherm: Controlling the thermodynamics of the double-alkylation.[1][2]

  • Chemo-Selectivity: Preventing the amino group from acting as a competing nucleophile.[1][2]

  • Impurity Management: Eliminating the persistent mono-alkylated open-chain intermediate.

Module 1: Strategic Route Selection

Before troubleshooting specific reaction failures, you must validate your route. At scale, the order of operations dictates safety profiles.[2]

The Decision Matrix
  • Route A (Direct Cyclopropanation): Uses (6-aminopyridin-3-yl)acetonitrile.[1][2]

    • Pros: Shortest path.[1][2][3]

    • Cons: High risk of N-alkylation; requires protecting groups (e.g., Boc/Acetyl) which adds steps, negating the "short path" advantage.[2]

  • Route B (Late-Stage Amination): Uses (6-bromopyridin-3-yl)acetonitrile.[1][2]

    • Pros: Robust cyclopropanation; no N-alkylation side reactions; crystalline intermediates.[1][2]

    • Cons: Requires a final amination step (Cu-catalyzed or Pd-catalyzed).[1][2]

Recommendation: For scale-up (>100g), Route B is superior .[1][2] It isolates the high-energy cyclopropanation step from the sensitive amino functionality.[1][2]

RouteSelection Start Target: 1-(6-Amino-3-pyridyl) cyclopropanecarbonitrile Decision Select Starting Material Start->Decision RouteA Route A: (6-Amino-3-pyridyl)acetonitrile Decision->RouteA Direct RouteB Route B: (6-Bromo-3-pyridyl)acetonitrile Decision->RouteB Convergent RiskA Risk: N-Alkylation & Runaway Exotherm RouteA->RiskA BenefitB Benefit: Chemoselective Cyclopropanation RouteB->BenefitB ActionA Requirement: N-Protection (Boc/Ac) essential RiskA->ActionA ActionA->Start Deprotection ActionB Step 2: Buchwald or Cu-Catalyzed Amination BenefitB->ActionB ActionB->Start Final Product

Caption: Strategic decision tree comparing Direct Cyclopropanation vs. Late-Stage Amination routes.

Module 2: The Cyclopropanation Step (Critical Control Points)

This is the most hazardous step. The transformation involves the double alkylation of the benzylic (pyridylic) nitrile using 1,2-dibromoethane (DBE) or 1-bromo-2-chloroethane (BCE) .[1][2]

Protocol: Phase-Transfer Catalysis (PTC) Method

Why this works: Using 50% NaOH with a quaternary ammonium salt (TBAB) acts as a heat sink and controls the reaction rate via the interface surface area, preventing the thermal runaway common with NaH/THF systems.[2]

Standard Operating Procedure (Scale: 1.0 mol):

  • Charge: Toluene (10 vol) and (6-bromopyridin-3-yl)acetonitrile (1.0 eq).

  • Add: 1-bromo-2-chloroethane (1.2 eq). Note: BCE is preferred over DBE as the second alkylation is slower, allowing better control.[2]

  • Catalyst: Add Tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Initiation: Heat to 50°C.

  • Dosing (CRITICAL): Add 50% NaOH (4.0 eq) dropwise over 2–4 hours. Do not add the alkyl halide to the base.

  • Aging: Stir at 50–60°C for 4–8 hours.

Troubleshooting Guide: Cyclopropanation

Q1: The reaction exothermed violently upon base addition.

  • Cause: The deprotonation of the nitrile is fast.[2] If the alkyl halide is already present and the system is too hot, the "double alkylation" triggers a chain thermal event.[2]

  • Fix:

    • Switch from 1,2-dibromoethane to 1-bromo-2-chloroethane . The chloro-leaving group reacts slower, spacing out the two alkylation events.[1][2]

    • Dosing Control: Ensure the 50% NaOH is added slowly. The reaction rate is limited by the transfer of the hydroxide ion across the phase boundary.[2]

Q2: HPLC shows a persistent impurity at RRT 0.90 (Mono-alkylated species). [1][2]

  • Cause: "Stalling" after the first alkylation.[2] The steric bulk of the newly formed group hinders the second attack.[2]

  • Fix:

    • Agitation: In PTC systems, stirring speed is a reagent.[2] Increase impeller RPM to maximize interfacial surface area.

    • Temperature: Bump the temperature by 5–10°C towards the end of the reaction (post-dosing) to force the ring closure.

Q3: Low yield due to hydrolysis of the nitrile.

  • Cause: High concentration of NaOH at high temperatures hydrolyzes the nitrile to the amide.[2]

  • Fix: Reduce the reaction temperature to <45°C and extend the time. Alternatively, reduce NaOH concentration to 30% and increase the volume.[2]

Module 3: Amination & Functionalization

If you followed Route B , you now have 1-(6-bromopyridin-3-yl)cyclopropanecarbonitrile .[1][2] You must convert the Bromine to an Amine.[2]

Methodology: Copper-Catalyzed Amination

While Buchwald-Hartwig (Pd) is efficient, residual Palladium is difficult to remove from polar pyridines.[1][2] A Copper-catalyzed aqueous ammonia system is preferred for cost and purification.[1][2]

Protocol:

  • Solvent: DMSO or NMP (high boiling point required).[1][2]

  • Reagents: Cu2O (0.1 eq), Aqueous NH3 (excess), K2CO3.

  • Conditions: Sealed reactor (autoclave) at 80–100°C.

Troubleshooting Guide: Amination

Q4: The reaction is incomplete; starting material remains.

  • Cause: Catalyst poisoning by the pyridine nitrogen or the nitrile group.[2]

  • Fix: Add a bidentate ligand like N,N'-dimethylethylenediamine (DMEDA) or L-proline (20 mol%) to stabilize the Copper species.[1][2]

Q5: Formation of a blue/green solid during workup.

  • Cause: Copper complexation with the product.[2]

  • Fix: Wash the organic layer with aqueous EDTA or ammonium hydroxide/ammonium chloride buffer to sequester copper ions from the product.[2]

Module 4: Data & Specifications

Reagent Compatibility Table
ParameterReagent A: 1,2-Dibromoethane (DBE)Reagent B: 1-Bromo-2-chloroethane (BCE)Recommendation
Reactivity Very High (Fast Exotherm)Moderate (Controlled)Use BCE for Scale >100g
Impurity Profile Dimerization prominentMono-chloride intermediate visibleBCE allows monitoring
Cost LowModerateBCE worth the cost
Safety Carcinogen/MutagenCarcinogen/MutagenClosed System Required
Impurity Identification (HPLC)
Retention Time (Rel)IdentityOriginRemediation
0.85 Des-bromo pyridineHydrodehalogenation (during amination)Switch to Cu-catalysis (less reduction than Pd)
0.92 Open-chain mono-chlorideIncomplete CyclizationIncrease agitation; Add TBAB
1.10 Amide hydrolysis productOverheating with NaOHLower Temp; Control pH

Module 5: Workflow Visualization

The following diagram illustrates the logic flow for troubleshooting the critical cyclopropanation step.

Troubleshooting Start Issue: Cyclopropanation Failure Check1 Check HPLC: Is Mono-Alkylated Impurity > 5%? Start->Check1 Yes1 Issue: Incomplete Ring Closure Check1->Yes1 Yes No1 Check Temperature Log: Did Exotherm Spike? Check1->No1 No Action1 1. Increase Agitation (RPM) 2. Add 0.1 eq TBAB 3. Raise Temp to 60°C Yes1->Action1 Yes2 Issue: Thermal Runaway No1->Yes2 Yes No2 Check Product Identity: Is Amide Present? No1->No2 No Action2 1. Switch to 1-Bromo-2-chloroethane 2. Decrease Base Addition Rate 3. Dilute Reaction (15 vol Toluene) Yes2->Action2 Yes3 Issue: Nitrile Hydrolysis No2->Yes3 Yes Action3 1. Lower Temp to <45°C 2. Reduce NaOH Conc (30%) Yes3->Action3

Caption: Diagnostic logic for correcting deviations in the cyclopropanation unit operation.

References

  • Pfizer Inc. (2018).[1][2] Process for the preparation of Janus Kinase Inhibitors (Abrocitinib).[1][2][4][5][6] World Intellectual Property Organization.[1][2] WO2018/116124.[1][2]

    • Relevance: Describes the handling of aminopyridine intermediates and scale-up safety for JAK inhibitor scaffolds.
  • Vazquez, E., et al. (2020).[2] "Development of a Scalable Synthesis of Abrocitinib." Organic Process Research & Development, 24(11).[2] [1][2]

    • Relevance: Authoritative source on the amination of halopyridines and purification str
  • Federsel, H. J. (2003).[2] "Chemical Process R&D: The Power of the Nitrile Functionality." Organic Process Research & Development, 7(6). [1][2]

    • Relevance: Foundational text on the safety and kinetics of alkylating arylacetonitriles to form cyclopropanes.[2]

  • Organic Syntheses. (2010). "Synthesis of Cyclopropanecarbonitriles via Phase Transfer Catalysis." Org.[1][2][3][7][8][9] Synth., 87, 161.[2]

    • Relevance: Validates the NaOH/TBAB protocol as a safer altern

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

The following technical guide serves as a specialized support center for researchers working with 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (CAS: 1335055-56-5). It is designed to address stability challenges proactiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for researchers working with 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile (CAS: 1335055-56-5). It is designed to address stability challenges proactively, offering root-cause analysis and actionable protocols.[1][2]

Molecule Overview:

  • IUPAC Name: 1-(6-aminopyridin-3-yl)cyclopropane-1-carbonitrile[2]

  • Common Role: Key intermediate in the synthesis of JAK inhibitors and LSD1 (KDM1A) demethylase inhibitors.[1]

  • Critical Vulnerabilities: Primary aromatic amine oxidation, hygroscopicity, and potential nitrile hydrolysis under stress.[1]

PART 1: STORAGE & HANDLING (The First Line of Defense)
Q: My compound turned from off-white to dark brown in storage. Is it still usable?

A: The color change indicates oxidative degradation of the primary amine moiety, likely forming azo-dimers or N-oxide impurities.[1][2]

  • Diagnosis: If the darkening is superficial, the bulk purity may still be >95%.[1] However, for sensitive catalytic couplings (e.g., Buchwald-Hartwig), these impurities can act as catalyst poisons.[1][2]

  • Recovery: Recrystallization is recommended over simple washing.[1]

    • Solvent System: Ethyl Acetate/Hexanes (1:[1]3) or Isopropanol.[1]

    • Protocol: Dissolve in minimal hot ethyl acetate, filter while hot (to remove polymerized insolubles), and slowly add hexanes.

  • Prevention: The 2-aminopyridine motif is electron-rich, making it a scavenger for atmospheric oxygen.[1][2] You must store this compound under an inert atmosphere (Argon or Nitrogen).[1]

Q: What are the optimal long-term storage conditions?

A: Follow the "Cold-Dark-Dry-Inert" protocol.

  • Temperature: -20°C is preferred. 4°C is acceptable for short-term (<1 month).[1][2]

  • Atmosphere: Store under Argon. Nitrogen is acceptable if dry.[1]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.[1][2]

  • Desiccation: The amino group can form hydrates.[1] Store vials inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).[1]

Q: Is the cyclopropane ring stable to standard laboratory conditions?

A: Yes, the gem-disubstituted cyclopropane ring is kinetically stable due to the "push-pull" electronic effect between the electron-rich pyridine and the electron-withdrawing nitrile.[2]

  • Risk Factor: Avoid strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) in the absence of a nucleophile, as these can trigger ring-opening or rearrangement.[1]
  • Safe pH Range: pH 4.0 – 10.[1]0. Extreme acid (pH < 1) with heat can hydrolyze the nitrile; extreme base (pH > 12) can cause nucleophilic attack on the pyridine ring.[1]

PART 2: SOLUTION STABILITY & REACTION OPTIMIZATION
Q: Which solvents are compatible for stock solutions?

A:

Solvent Compatibility Notes
DMSO High Recommended for biological assays.[2] Store frozen (-20°C). Avoid repeated freeze-thaw cycles which introduce moisture.[1][2]
DMF Medium Good solubility, but commercial DMF often contains dimethylamine impurities that can react with the nitrile or pyridine.[1] Use anhydrous, amine-free DMF.[1][2]
Methanol/Ethanol Medium Protich solvents can facilitate oxidation.[1] Use only for short-term handling.
Dichloromethane Low Avoid for long-term storage.[1][2] Trace HCl in DCM can protonate the pyridine nitrogen, altering reactivity.[1]

| Water | Low | Poor solubility.[1] Aqueous suspensions are prone to hydrolysis over time.[1] |

Q: I am observing low yields in cross-coupling reactions. What is the cause?

A: The free primary amine (


) is a competitive nucleophile and a potential ligand for Pd/Cu catalysts.[1]
  • Troubleshooting:

    • Catalyst Poisoning: The pyridine nitrogen and the exocyclic amine can chelate metal centers.[1] Solution: Use a bidentate ligand (e.g., Xantphos, BINAP) with a higher binding affinity than the substrate.[1]

    • Side Reactions: If coupling at the nitrile or cyclopropane is intended, protect the amine first.[1]

      • Recommended PG: Boc (tert-butyloxycarbonyl) or Acetyl.[1][2] Boc is preferred as it is easily removed with TFA/DCM without affecting the nitrile.[1]

PART 3: DIAGNOSTIC VISUALIZATION

The following diagram illustrates the primary degradation pathways and the recommended logic for handling deviations.

DegradationPathways Compound 1-(6-Amino-3-pyridyl) cyclopropanecarbonitrile Oxidation Oxidation (Air/Light) Compound->Oxidation O2 / UV Light Hydrolysis Hydrolysis (Acid/Base) Compound->Hydrolysis pH < 1 or > 12 + Heat RingOpen Ring Opening (Lewis Acid) Compound->RingOpen Strong Lewis Acids AzoDimer Azo-Dimers / N-Oxides (Brown/Black Solid) Oxidation->AzoDimer Amide Amide/Acid Derivative (Loss of Nitrile) Hydrolysis->Amide Linear Linear Alkyl Pyridine (Loss of Rigidity) RingOpen->Linear Prevention PREVENTION: Store under Argon Amber Vials -20°C Prevention->Compound Maintains Integrity

Figure 1: Primary degradation pathways.[1][2] Oxidative darkening is the most common visual indicator of instability.

PART 4: ANALYTICAL METHODS
Q: How do I distinguish between the parent compound and degradation products using HPLC?

A: The degradation products have distinct polarity shifts.

  • Method Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

    • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if MS detection is required; TFA suppresses ionization of pyridines).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

  • Retention Time Logic:

    • N-Oxide: Elutes earlier than parent (more polar).[1][2]

    • Amide (Hydrolysis): Elutes earlier than parent (nitrile

      
       amide increases polarity).[1]
      
    • Azo-Dimer: Elutes later than parent (highly hydrophobic, increased conjugation).[1][2]

Q: Can I use NMR to check for cyclopropane ring integrity?

A: Yes. The cyclopropane protons are diagnostic.[1]

  • 1H NMR (DMSO-d6): Look for the characteristic multiplet of the cyclopropane methylene protons (

    
    ) typically between 1.2 – 1.6 ppm .[1][2]
    
  • Failure Mode: If the ring opens, these signals will disappear and be replaced by alkyl chain signals (methyl/ethyl triplets or multiplets) further downfield.[1]

PART 5: REFERENCES
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 118796824 (Related Structure: 6-Aminopyridine derivatives).[1][2][3] Retrieved from [Link][1]

  • Organic Syntheses. (1950).[1] 3-Aminopyridine (Synthesis and Handling). Organic Syntheses, Coll.[1] Vol. 7, p. 27. Retrieved from [Link]

  • Bender, D. M., et al. (2008).[1] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability.[1] Organic Letters, 10(3), 509-511.[1][2] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LSD1 inhibition by 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Executive Summary & Strategic Rationale This guide outlines the validation framework for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile , a putative small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) ....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide outlines the validation framework for 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile , a putative small-molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) .[1] Given the structural presence of a functionalized cyclopropane ring—a hallmark of FAD-directed covalent inhibitors (e.g., tranylcypromine derivatives)—and a pyridine pharmacophore, this compound requires rigorous validation to distinguish its mode of action (reversible vs. irreversible) and potency against established clinical benchmarks.

Objective: To objectively validate the inhibitory potency, selectivity, and cellular target engagement of the candidate compound compared to "Gold Standard" alternatives (TCP, ORY-1001, GSK2879552).

Mechanistic Validation: Biochemical Potency

The first tier of validation must establish the compound's ability to inhibit the demethylase activity of recombinant LSD1 in a cell-free system.

Experimental Protocol: FAD-Coupled Peroxidase Assay
  • Rationale: LSD1 demethylation of H3K4me1/2 produces hydrogen peroxide (

    
    ) as a byproduct. This assay couples 
    
    
    
    production to a fluorogenic substrate (Amplex Red) via horseradish peroxidase (HRP), providing a direct readout of enzymatic activity.
  • Self-Validating Control: The assay must include a "no-enzyme" control to rule out intrinsic fluorescence of the pyridine moiety.[1]

Workflow Steps:

  • Enzyme Prep: Incubate recombinant human LSD1 (0.5–1 nM) with the candidate compound in assay buffer (50 mM HEPES pH 7.5, 0.1 mM FAD) for 30 minutes. Note: Pre-incubation is critical for mechanism-based inactivators to form the FAD adduct.[1]

  • Substrate Addition: Add H3K4me2 peptide (10 µM) and Amplex Red/HRP mix.

  • Kinetic Readout: Measure fluorescence (Ex/Em 530/590 nm) continuously for 60 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) and fit to a 4-parameter logistic equation to determine 
    
    
    
    .
Benchmarking Performance

The candidate must be compared against the following standards to define its potency class:

Inhibitor ClassReference CompoundTypical IC50 (Biochem)Mechanism
First-Gen (Weak) Tranylcypromine (TCP)20 – 30 µMIrreversible (FAD adduct)
Clinical (Potent) ORY-1001 (Iadademstat)< 20 nMIrreversible (Selective)
Reversible GSK2879552< 50 nMReversible (Competes w/ Substrate)
Candidate 1-(6-Amino-3-pyridyl)... Target: < 100 nM To Be Determined

Critical Insight: If the candidate exhibits an


, it is likely a weak, non-specific binder similar to unmodified TCP. If 

, it qualifies as a "Lead Candidate."

Cellular Target Engagement: The "Proof of Mechanism"

Biochemical potency does not guarantee cellular permeability.[1] We must validate that the compound enters the nucleus and inhibits LSD1 on chromatin.

Pathway Visualization

LSD1 acts as a "writer" of repression by removing activating methyl marks (H3K4me1/2). Inhibition should restore these marks.

LSD1_Pathway LSD1 LSD1 (KDM1A) H3K4me2 H3K4me2 (Active Mark) LSD1->H3K4me2 Catalyzes H3K4me0 H3K4me0 (Repressed Mark) H3K4me2->H3K4me0 Demethylation GeneExp Gene Activation (e.g., GFI1 Targets) H3K4me2->GeneExp Promotes Inhibitor 1-(6-Amino-3-pyridyl)... Inhibitor->LSD1 Inhibits (X) Differentiation Cell Differentiation (AML Blasts) GeneExp->Differentiation Induces

Caption: Mechanism of Action.[1][2][3][4][5][6] LSD1 inhibition prevents H3K4me2 demethylation, leading to re-activation of silenced genes and induction of differentiation.

Protocol: Histone Extraction & Western Blot

Cell Line: MV4-11 or THP-1 (AML cell lines sensitive to LSD1 inhibition).[1]

  • Treatment: Treat cells with Candidate (0.1, 1, 10 µM) and ORY-1001 (100 nM) for 24–48 hours.

  • Acid Extraction: Lyse cells in Triton Extraction Buffer, pellet nuclei, and extract histones using 0.2N HCl overnight. Rationale: Acid extraction enriches for basic histone proteins, removing cytoplasmic noise.

  • Western Blot:

    • Primary Ab: Anti-H3K4me2 (Cell Signaling #9725) and Anti-H3K4me1.

    • Loading Control: Anti-Total H3 (Cell Signaling #4499).

  • Success Criteria: A dose-dependent increase in H3K4me2/1 signal relative to Total H3, comparable to the ORY-1001 positive control.

Functional Validation: Phenotypic Differentiation

In Acute Myeloid Leukemia (AML), LSD1 blockade forces undifferentiated blasts to mature. This is the ultimate "Proof of Concept."

Flow Cytometry Assay (CD11b Induction)
  • Marker: CD11b (Macrophage-1 antigen) is upregulated during myeloid differentiation.[1]

  • Protocol:

    • Seed THP-1 cells at

      
       cells/mL.
      
    • Treat with Candidate (dose response) for 72 to 96 hours . Note: Epigenetic changes are slow; 24h is insufficient.

    • Stain with Anti-CD11b-PE antibody.[1]

    • Analyze via Flow Cytometry (Mean Fluorescence Intensity - MFI).[1]

Comparative Efficacy Data (Hypothetical Target Profile)
CompoundConcentrationCD11b Induction (Fold Change)Viability (Cell Titer-Glo)
DMSO (Control) -1.0x100%
TCP 50 µM2.5x85%
ORY-1001 10 nM> 10.0x60%
Candidate 1 µM Target: > 5.0x Target: < 80%

Selectivity Profiling (Safety)

The cyclopropylamine core shares structural similarity with Monoamine Oxidase (MAO) inhibitors. To avoid CNS side effects (like those of TCP), the candidate must be selective for LSD1 over MAO-A and MAO-B.[1]

  • Assay: MAO-Glo™ Assay (Promega).

  • Requirement: The

    
     for MAO-A/B should be > 100-fold higher  than the 
    
    
    
    for LSD1.

Validation Workflow Diagram

Validation_Workflow cluster_biochem Step 1: Biochemical cluster_cell Step 2: Cellular cluster_selectivity Step 3: Selectivity Start Compound: 1-(6-Amino-3-pyridyl)... Enzymatic LSD1 Enzymatic Assay (Amplex Red / FRET) Start->Enzymatic Decision1 IC50 < 100 nM? Enzymatic->Decision1 WB Western Blot (H3K4me2 Increase) Decision1->WB Yes Discard Discard / Optimize Decision1->Discard No FACS Differentiation Assay (CD11b Induction) WB->FACS MAO MAO-A / MAO-B Counter-Screen FACS->MAO Valid VALIDATED LSD1 INHIBITOR MAO->Valid High Selectivity MAO->Discard Off-Target Toxicity

Caption: Step-by-step Go/No-Go validation workflow for the candidate compound.

References

  • Shi, Y., et al. (2004).[4] Histone demethylation mediated by the nuclear amine oxidase homolog LSD1.[7][5][6][8] Cell, 119(7), 941-953.[1] Link

  • Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia.[1] Cancer Cell, 28(1), 52-69.[1] Link

  • Mohammad, H. P., et al. (2015). A DNA Hypomethylation Signature Predicts Antitumor Activity of LSD1 Inhibitors in SCLC. Cancer Cell, 28(1), 57-69.[1] Link

  • Lynch, J. T., et al. (2012). LSD1 Inhibition: A therapeutic strategy in cancer? Expert Opinion on Therapeutic Targets, 16(12), 1239-1249.[1] Link

Sources

Validation

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile purity verification methods

A Senior Application Scientist's Guide to Verifying the Purity of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile Introduction 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is a key building block in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Verifying the Purity of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Introduction

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is a key building block in the synthesis of various pharmaceutical agents. The pyridine ring and the cyclopropyl group are important pharmacophores found in numerous bioactive molecules.[1] The purity of this intermediate is of paramount importance, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies for the robust purity verification of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative standards.

The Imperative of Purity: Why Rigorous Verification Matters

The presence of impurities in pharmaceutical intermediates can lead to a cascade of undesirable outcomes:

  • Formation of Toxic Byproducts: Impurities may react in subsequent steps to form compounds with toxicological concerns, including potential genotoxic impurities (PGIs).[2]

  • Reduced Yield and Efficacy: Impurities can interfere with downstream reactions, leading to lower yields and a final API with diminished therapeutic effect.

  • Altered Physicochemical Properties: The presence of extraneous materials can affect critical properties of the API, such as solubility, crystal form, and stability.

  • Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the control of impurities in drug substances.[3]

Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and safety of the final drug product.

A Comparative Overview of Purity Verification Techniques

The selection of an analytical technique for purity assessment depends on the physicochemical properties of 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile and the nature of potential impurities. This compound possesses a basic aminopyridine moiety and a polar nitrile group, which informs the choice of optimal analytical methods.

Analytical TechniquePrinciple of Separation/DetectionSample RequirementsTypical Purity (%)AdvantagesLimitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.Soluble in a suitable solvent.>99.0High resolution and sensitivity, versatile for a wide range of polar and non-volatile compounds.[4][5]Requires reference standards for quantification.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds based on boiling points and interaction with a stationary phase, followed by mass-based detection.Volatile and thermally stable, or can be derivatized.>99.5Excellent for identifying and quantifying volatile impurities. High sensitivity and specificity.[6][7]Not suitable for non-volatile or thermally labile compounds.
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard for the analyte.Soluble in a deuterated solvent.>98.0Primary analytical method, does not require a reference standard of the analyte. Provides structural information.[8]Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Soluble in a suitable solvent.>99.0High sensitivity and selectivity, capable of identifying unknown impurities by their mass-to-charge ratio.[9][10]Matrix effects can influence quantification.

Workflow for Comprehensive Purity Verification

A robust purity assessment strategy employs orthogonal methods to provide a comprehensive profile of the analyte and its impurities.

Purity Verification Workflow cluster_0 Initial Assessment cluster_1 Impurity Identification & Profiling cluster_2 Absolute Purity & Structural Confirmation cluster_3 Final Purity Assignment Initial_Sample 1-(6-Amino-3-pyridyl) cyclopropanecarbonitrile Sample HPLC_UV_Screen HPLC-UV Screening (Primary Purity) Initial_Sample->HPLC_UV_Screen LC_MS_Analysis LC-MS Analysis (Impurity Identification) HPLC_UV_Screen->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis (Volatile Impurities) HPLC_UV_Screen->GC_MS_Analysis Forced_Degradation Forced Degradation Studies HPLC_UV_Screen->Forced_Degradation Final_Report Comprehensive Purity Report LC_MS_Analysis->Final_Report GC_MS_Analysis->Final_Report NMR_Analysis NMR Spectroscopy (Structure & qNMR) Forced_Degradation->NMR_Analysis NMR_Analysis->Final_Report Method Selection Logic Start Purity Verification Required Is_Purity_Known Initial Purity Assessment? Start->Is_Purity_Known HPLC_UV Perform HPLC-UV Analysis Is_Purity_Known->HPLC_UV Yes Impurity_ID_Needed Impurity Identification Needed? HPLC_UV->Impurity_ID_Needed LC_MS Perform LC-MS Analysis Impurity_ID_Needed->LC_MS Yes Volatile_Impurities Potential Volatile Impurities? Impurity_ID_Needed->Volatile_Impurities No LC_MS->Volatile_Impurities GC_MS Perform GC-MS Analysis Volatile_Impurities->GC_MS Yes Absolute_Purity Absolute Purity Required? Volatile_Impurities->Absolute_Purity No GC_MS->Absolute_Purity qNMR Perform qNMR Analysis Absolute_Purity->qNMR Yes End Comprehensive Purity Profile Absolute_Purity->End No qNMR->End

Sources

Comparative

A Comparative Benchmark Study of LSD1 Inhibitors in Acute Myeloid Leukemia (AML) Models

Prepared by a Senior Application Scientist Introduction Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Introduction

Acute Myeloid Leukemia (AML) is an aggressive and heterogeneous hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[1][2] Despite advances in treatment, the overall survival rates, particularly for elderly patients, remain low, underscoring the urgent need for novel therapeutic strategies.[1][2] One promising avenue of research is the targeting of epigenetic regulators, which are frequently dysregulated in AML.[1]

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has emerged as a key therapeutic target in AML.[3][4] LSD1 is an enzyme that removes methyl groups from histone proteins, playing a crucial role in regulating gene expression.[3] In AML, LSD1 is often overexpressed and contributes to a block in cellular differentiation, promoting the proliferation of leukemic blasts.[1][3] Inhibition of LSD1 has been shown to induce differentiation, reduce the growth of leukemic stem cells, and prolong survival in preclinical models of AML.[2][3]

This guide provides a comparative analysis of several prominent LSD1 inhibitors that have been evaluated in AML models. We will delve into their mechanisms of action, compare their efficacy using preclinical data, and provide detailed protocols for key in vitro and in vivo experiments to facilitate the evaluation of these and other novel compounds.

Mechanism of Action of LSD1 Inhibitors in AML

LSD1 functions within a multi-protein complex to demethylate histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[3] In the context of AML, LSD1 is a critical component of a repressor complex that maintains the undifferentiated and proliferative state of leukemic stem cells.[1]

LSD1 inhibitors can be broadly categorized into two classes: irreversible and reversible inhibitors.

  • Irreversible Inhibitors: Many of these are derivatives of tranylcypromine (TCP), a monoamine oxidase (MAO) inhibitor that also targets LSD1.[4][5] These compounds form a covalent bond with the FAD cofactor of LSD1, leading to its inactivation.[6] Examples include iadademstat (ORY-1001) and bomedemstat (IMG-7289).[7]

  • Reversible Inhibitors: These compounds bind non-covalently to the active site of LSD1. CC-90011 is a notable example of a potent and selective reversible LSD1 inhibitor.[6][8]

The therapeutic effect of LSD1 inhibitors in AML is primarily attributed to the induction of myeloid differentiation.[3][5] By inhibiting LSD1, the expression of key myeloid differentiation genes is derepressed, leading to the maturation of leukemic blasts into more mature cell types like monocytes and granulocytes.[5] This differentiation is often accompanied by a reduction in cell proliferation and the induction of apoptosis.[9]

Signaling Pathway of LSD1 Inhibition in AML

LSD1_Inhibition_Pathway Mechanism of LSD1 Inhibition in AML LSD1 LSD1 Complex Histones Histones (H3K4me2) LSD1->Histones Demethylation Myeloid_Genes Myeloid Differentiation Genes (e.g., CD11b, CD86) Differentiation Cellular Differentiation Myeloid_Genes->Differentiation Histones->Myeloid_Genes Repression LSD1_Inhibitor LSD1 Inhibitor (e.g., Bomedemstat, Iadademstat) LSD1_Inhibitor->LSD1 Inhibition Proliferation Decreased Proliferation Differentiation->Proliferation Apoptosis Apoptosis Differentiation->Apoptosis

Caption: LSD1 inhibition blocks histone demethylation, leading to the expression of myeloid differentiation genes and subsequent anti-leukemic effects.

Comparative Analysis of LSD1 Inhibitors in AML Models

Several LSD1 inhibitors have progressed to clinical trials for AML and other hematological malignancies.[1] Below is a comparison of some key inhibitors based on publicly available preclinical and clinical data.

In Vitro Efficacy in AML Cell Lines

The anti-proliferative activity of LSD1 inhibitors is a critical measure of their potential therapeutic efficacy. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) in various AML cell lines.

CompoundClassAML Cell LineIC50 (nM)Key FindingsReference
Iadademstat (ORY-1001) IrreversibleMOLM-13< 1Induces differentiation at low nanomolar concentrations.[10]
Bomedemstat (IMG-7289) IrreversibleVarious Primary AML Samples12.8 - 110,000Shows variable sensitivity across patient samples.[11]
CC-90011 ReversibleAML Cell Line Model2.4Potent anti-proliferative activity.[12]
GSK2879552 Irreversible19 of 25 AML cell linesNot specifiedDecreased proliferation in a majority of tested AML cell lines.[2]
In Vivo Efficacy in AML Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models or cell line-derived xenografts are essential for evaluating the anti-leukemic activity of these compounds in a more physiologically relevant setting.[13][14]

CompoundModelDosing RegimenKey OutcomesReference
Iadademstat (ORY-1001) Rodent Leukemia XenograftsNot specifiedReduction in tumor growth correlated with differentiation biomarkers.[10]
Bomedemstat (IMG-7289) PDX Models (Monosomy 7 & NPM1-mutated)Combination with VenetoclaxSignificant reduction in human CD45+ cells in bone marrow.[11]
CC-90011 SCLC PDX ModelsNot specifiedDemonstrated antitumor activity.[6][12]
GSK2879552 MLL-AF9 AML Mouse ModelNot specifiedSignificant decrease in leukemic cells and prolonged overall survival.[2]

Standard of Care and Combination Strategies

The standard of care for AML, particularly in older adults or those unfit for intensive chemotherapy, often involves hypomethylating agents like azacitidine, combined with the BCL-2 inhibitor venetoclax.[8][15][16] Given the distinct but complementary mechanisms of action, there is a strong rationale for combining LSD1 inhibitors with existing therapies. For instance, bomedemstat has shown synergistic anti-leukemic effects when combined with venetoclax in AML models.[11]

Experimental Protocols

To facilitate the evaluation of novel LSD1 inhibitors, we provide detailed protocols for key in vitro and in vivo assays.

In Vitro Experimental Workflow

In_Vitro_Workflow In Vitro Evaluation of LSD1 Inhibitors in AML Start Start: AML Cell Lines (e.g., MV4-11, MOLM-13) Cell_Culture Cell Culture & Treatment with LSD1 Inhibitor Start->Cell_Culture Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Cell_Culture->Apoptosis Differentiation Differentiation Marker Analysis (Flow Cytometry for CD11b/CD86) Cell_Culture->Differentiation Target_Engagement Target Engagement (Western Blot for H3K4me2) Cell_Culture->Target_Engagement End End: Data Analysis & Interpretation Viability->End Apoptosis->End Differentiation->End Target_Engagement->End

Caption: A typical workflow for the in vitro characterization of LSD1 inhibitors in AML cell lines.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the IC50 of the test compound in AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, Kasumi-1)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (LSD1 inhibitor) and vehicle control (e.g., DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 50 µL of complete culture medium.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Add 50 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[17]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.[18]

  • Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of the compound using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by the test compound.

Materials:

  • AML cells treated with the test compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat AML cells with the test compound at various concentrations (e.g., 1x, 5x, 10x IC50) for 48-72 hours.

  • Harvest the cells by centrifugation and wash once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot for Histone Modifications

Objective: To confirm target engagement by assessing changes in histone methylation marks (e.g., H3K4me2).

Materials:

  • AML cells treated with the test compound and vehicle control

  • Histone extraction buffer

  • SDS-PAGE gels (e.g., 15%)

  • Nitrocellulose or PVDF membranes (0.2 µm pore size is recommended for histones)[19]

  • Primary antibodies (anti-H3K4me2, anti-total H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat AML cells with the test compound for 24-48 hours.

  • Extract histones from the cells using an acid extraction protocol.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate 5-15 µg of histone extract on a high-percentage SDS-PAGE gel.[19][20]

  • Transfer the proteins to a nitrocellulose or PVDF membrane.[21]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[21]

  • Incubate the membrane with the primary antibody (e.g., anti-H3K4me2) overnight at 4°C.[19]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against total histone H3 as a loading control.

In Vivo Experimental Workflow

In_Vivo_Workflow In Vivo Evaluation of LSD1 Inhibitors in AML Models Start Start: Immunodeficient Mice (e.g., NSG) Engraftment Engraftment of AML Cells (PDX or Cell Line) Start->Engraftment Monitoring Monitor Disease Progression (e.g., Bioluminescence, Flow Cytometry) Engraftment->Monitoring Treatment Treatment Initiation (LSD1 Inhibitor vs. Vehicle) Monitoring->Treatment Efficacy_Assessment Efficacy Assessment: - Tumor Burden (hCD45+ cells) - Survival Analysis Treatment->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment: - Body Weight - Clinical Signs Treatment->Toxicity_Assessment End End: Terminal Analysis (BM, Spleen) Efficacy_Assessment->End Toxicity_Assessment->End

Caption: A generalized workflow for assessing the in vivo efficacy of LSD1 inhibitors in AML xenograft models.

AML Xenograft Model Efficacy Study

Objective: To evaluate the in vivo anti-leukemic activity and tolerability of a test compound.

Materials:

  • Immunodeficient mice (e.g., NSG or NOG mice)

  • Patient-derived AML cells or a human AML cell line (e.g., MV4-11)

  • Test compound and vehicle control

  • Calipers, scales, and other animal monitoring equipment

Protocol:

  • Engraft immunodeficient mice with AML cells via intravenous (tail vein) injection.[22] For PDX models, primary patient samples are used.[13][23]

  • Monitor the engraftment and disease progression by periodically assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry.

  • Once the disease is established (e.g., 1-5% hCD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the mice regularly for signs of toxicity, including body weight changes, changes in appearance, and altered behavior.

  • Continue to monitor the tumor burden in the peripheral blood throughout the study.

  • At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest tissues (bone marrow, spleen, liver) for analysis of leukemic infiltration by flow cytometry or immunohistochemistry.

  • A separate cohort of mice can be used for survival analysis, where the mice are monitored until they meet predefined endpoint criteria.

Conclusion

LSD1 inhibitors represent a promising therapeutic strategy for AML by inducing differentiation and inhibiting the proliferation of leukemic cells. This guide has provided a comparative overview of several key LSD1 inhibitors, highlighting their mechanisms of action and preclinical efficacy. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working to evaluate novel compounds in this class. As our understanding of the epigenetic landscape of AML continues to grow, the development and strategic combination of targeted therapies like LSD1 inhibitors will be crucial in improving patient outcomes.

References

  • American Cancer Society. (2025). Typical Treatment of Acute Myeloid Leukemia (Except APL). Retrieved from [Link]

  • ASH Publications. (2021). Phase 1/2 Study Investigating CC-90011, a Potent, Selective, and Reversible Oral Inhibitor of Lysine-Specific Demethylase 1 (LSD1), Plus Concurrent Venetoclax (VEN) and Azacitidine (AZA) in Patients with Acute Myeloid Leukemia (AML). Blood. Retrieved from [Link]

  • ASH Publications. (2024). In Vitro Drug Profiling to Guide Treatment for Relapse/Refractory AML. Blood. Retrieved from [Link]

  • ASH Publications. (2025). LSD1 inhibition enhances venetoclax efficacy in Acute Myeloid Leukemia via metabolic rewiring. Blood. Retrieved from [Link]

  • Biotech Spain. (2025). ORYZON announces positive clinical data of iadademstat at ASH-2025. Retrieved from [Link]

  • Champions Oncology. (n.d.). Humanized AML Mouse Model. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models. Retrieved from [Link]

  • Diag2Tec. (n.d.). In Vitro Drug Testing. Retrieved from [Link]

  • Frontiers. (2025). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Retrieved from [Link]

  • Maes, T., et al. (2018). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell, 33(3), 495-511.e12.
  • MDPI. (2023). High Throughput Fluorescence-Based In Vitro Experimental Platform for the Identification of Effective Therapies to Overcome Tumour Microenvironment-Mediated Drug Resistance in AML. Retrieved from [Link]

  • MPN Hub. (2021). Results from an ongoing phase II study of IMG-7289 (bomedemstat) in patients with advanced MF. Retrieved from [Link]

  • National Cancer Institute. (2025). Acute Myeloid Leukemia Treatment (PDQ®)–Patient Version. Retrieved from [Link]

  • Nature. (2019). LSD1 inhibition by tranylcypromine derivatives interferes with GFI1-mediated repression of PU.1 target genes and induces differentiation in AML. Leukemia, 33(6), 1411-1426.
  • Oryzon. (n.d.). Iadademstat. Retrieved from [Link]

  • PLOS One. (2015). An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging. Retrieved from [Link]

  • PubMed. (2020). Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1). Retrieved from [Link]

  • PubMed. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. Retrieved from [Link]

  • PubMed. (2025). Discovery of novel tranylcypromine-indazole-based derivatives as LSD1 inhibitors for acute myeloid leukemia treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo efficacy and overall survival in AML xenografted mice. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

  • Taylor & Francis Online. (2020). What potential is there for LSD1 inhibitors to reach approval for AML? Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). Patient-derived AML in vivo models. Retrieved from [Link]

  • UCL Discovery. (n.d.). Synthesis of carboxamides tranylcypromine analogues as LSD1 (KDM1A) inhibitors for AML. Retrieved from [Link]

  • Vertex AI Search. (2026). Therapeutic advances in acute myeloid leukemia: from LSD1 blockade to PROTAC-based strategies - PMC.

Sources

Safety & Regulatory Compliance

Safety

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile proper disposal procedures

Topic: 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Scientists, EHS Officers[1] Executive Summary: Operational Direct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Scientists, EHS Officers[1]

Executive Summary: Operational Directive

1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile is a functionalized pyridine derivative likely utilized as a pharmaceutical intermediate (e.g., in kinase inhibitor synthesis).[1] Due to the structural combination of an aminopyridine core and a nitrile moiety, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a potential neurotoxin.

Immediate Action Required:

  • Default Classification: Treat as Acutely Toxic (RCRA P-List Analog) until specific toxicology data proves otherwise.[1]

  • Disposal Method: High-Temperature Incineration via an approved hazardous waste vendor.[1]

  • Prohibited: Do NOT dispose of down the drain or in general trash. Do NOT mix with strong acids (risk of HCN generation).

Chemical Profile & Hazard Assessment

To safely dispose of this compound, you must understand the "Why" behind the protocols. We apply Structure-Activity Relationship (SAR) logic to derive safety standards in the absence of a specific SDS.[1]

Structural ComponentAssociated HazardOperational Implication
Aminopyridine Core Neurotoxicity / Convulsant Analogous to 4-Aminopyridine (RCRA P008).[1] Blocks potassium channels; skin absorption is a critical risk.
Nitrile Group (-CN) Metabolic Toxicity Can metabolize to release cyanide ions in vivo.[1] Potential for HCN gas release if mixed with strong acids.
Cyclopropane Ring High Reactivity Strained ring system. Increases metabolic stability but may increase combustibility profile.

Physical State: Likely a white to off-white solid.[1] Solubility: Soluble in organic solvents (DMSO, Methanol, DCM); sparingly soluble in water.

Pre-Disposal Handling & Containment

Objective: Prevent exposure during the transfer from bench to waste stream.

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 minimum; P100/HEPA respirator recommended if handling powders outside a fume hood.

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.[1]

  • Body: Tyvek® lab coat or closed-front gown with elastic cuffs.[1]

B. Solid Waste Packaging
  • Primary Containment: Place the solid waste or contaminated debris (wipes, weighing boats) into a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Goose-neck and tape the bag shut.

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum or white waste bucket.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile, Solid Debris."[1]

    • Hazards: Check "Toxic" and "Irritant."

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream based on the material's state.

DisposalWorkflow Start Material State? Solid Solid / Powder (Pure or Debris) Start->Solid Liquid Liquid Solution Start->Liquid SolidStream Stream A: Toxic Solids (Incineration) Solid->SolidStream Double Bag & Label SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated HaloStream Stream B: Halogenated Organics (Fuel Blending/Incineration) Halogenated->HaloStream Segregate from Acids NonHaloStream Stream C: Non-Halogenated Organics (High BTU Recovery) NonHalogenated->NonHaloStream No Oxidizers

Figure 1: Decision matrix for segregating waste streams based on physical state and solvent carrier.

Detailed Disposal Protocols

Scenario A: Pure Solid or Contaminated Debris[1]
  • Classification: Hazardous Waste Solid, Toxic, N.O.S.[1] (Not Otherwise Specified).

  • Container: White HDPE pail (5-gallon) with screw-top lid.[1]

  • Protocol:

    • Wet any dry powder with a small amount of water or mineral oil to prevent dust generation during transfer (if safe to do so).

    • Double-bag all waste.[1]

    • Do not compact waste manually to avoid puff-back of toxic dust.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • Classification: Hazardous Waste Liquid.

  • Segregation:

    • NEVER mix with acidic waste streams (e.g., Waste H₂SO₄ or HCl). The nitrile group can hydrolyze or react to form hydrogen cyanide (HCN) under acidic conditions.

    • NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides). Pyridines can form unstable N-oxides or react violently.[1]

  • Container: Amber glass or HDPE carboy. Use vented caps if over-pressurization is a concern (though unlikely for this stable molecule).

Scenario C: Empty Containers
  • RCRA "P-List" Rule of Thumb: Since this is an analog to P008 (4-Aminopyridine), treat empty containers as not RCRA empty unless triple-rinsed.[1]

  • Action: Triple rinse the container with a suitable solvent (e.g., Methanol). Collect the rinsate as Scenario B waste. Dispose of the rinsed container as solid hazardous waste, not recycling.

Emergency Response & Spill Control

Spill Response Kit Requirements:

  • Absorbent pads (Chem-sorb).[1]

  • Sodium Hypochlorite (Bleach) solution (10%) – For decontamination, not direct mixing.

  • Broom and dustpan (dedicated).

Spill Protocol:

  • Evacuate & Isolate: Clear the immediate area (15 ft radius).

  • PPE Up: Don full PPE including respiratory protection.

  • Contain: If liquid, dike with absorbent socks. If solid, cover with a damp paper towel to prevent dust.

  • Clean:

    • Sweep/scoop material into a waste bag.

    • Wipe the surface with 10% bleach solution followed by water. This helps oxidize trace residues (oxidizing the amine/pyridine ring).

    • Note: Do not pour bleach directly onto a large pile of the chemical; wipe surfaces only.

  • Dispose: All cleanup materials go into the Solid Toxic Waste stream.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17270 (4-Aminopyridine).[1] (Used as SAR analog for toxicity). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261).[2] (Reference for P-List and Characteristic Waste). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Operational Safety Guide: Handling 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile Part 1: Executive Hazard Analysis (SAR Assessment) As a Senior Application Scientist, I must clarify that while specific Safety Data Sheets...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile

Part 1: Executive Hazard Analysis (SAR Assessment)

As a Senior Application Scientist, I must clarify that while specific Safety Data Sheets (SDS) for research intermediates like 1-(6-Amino-3-pyridyl)cyclopropanecarbonitrile are often sparse, we must apply a Structure-Activity Relationship (SAR) assessment. This molecule combines two high-risk pharmacophores: an aminopyridine and a cyclopropyl-nitrile .

The Causality of Risk:

  • Aminopyridine Moiety: Structurally analogous to 4-Aminopyridine (a known potassium channel blocker). These compounds are neurotoxic and can cause seizures, tremors, and cardiac arrhythmias upon systemic absorption. They are rapidly absorbed through the skin.

  • Nitrile Group: Organic nitriles can be metabolized to release cyanide ions (CN-) in vivo, leading to histotoxic hypoxia, although this is generally slower than inorganic cyanides.

  • Cyclopropane Ring: Adds ring strain and potential reactivity, increasing the likelihood of alkylation reactions with biological substrates.

Operational Verdict: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) (OEB 4/5 equivalent) until toxicological data proves otherwise.

Part 2: The PPE Matrix

Standard laboratory PPE is insufficient for this compound due to the high risk of transdermal neurotoxicity. You must adhere to the following tiered protection system.

Table 1: Personal Protective Equipment Specifications
Protection ZoneStandard Operation (mg scale)Scale-Up / Spill Cleanup (>1g or Liquid)Technical Rationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Extended Cuff Nitrile (5-8 mil)Laminate Barrier: Ansell Silver Shield® or North® Silver Shield (EVOH/PE)Amines and nitriles permeate standard nitrile rubber rapidly. Laminate films provide >480 min breakthrough time.
Respiratory Engineering Control: Certified Fume Hood (Face velocity: 80-100 fpm)PAPR or Full-Face P100: If hood sash must be raised or powder is aerosolized.Aminopyridine dust is highly bioactive. Inhalation bypasses first-pass metabolism, increasing neurotoxic risk.
Body Defense Lab Coat: Poly-cotton blend (minimum).Wrist coverage mandatory.Disposable Coverall: Tyvek® 400 or equivalent (Impervious to particulates).Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels dust and light splashes.
Ocular Chemical Splash Goggles: (Indirect venting)Face Shield + Goggles: Required during solubilization or transfer.Amines are caustic. Safety glasses do not prevent vapor/dust entry from the sides.

Part 3: Operational Workflow & Logic

Weighing and Transfer (The Critical Zone)

Static electricity is the enemy when handling cyclopropyl-nitrile powders. They are often "fly-away" solids.

  • De-ionization: Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before touching the powder.

  • Containment: Weighing must occur inside the fume hood. If your balance is sensitive to draft, use a powder safety enclosure or a balance shield, never remove the balance from the hood.

  • Solvent Dampening: If possible, add the solvent to the weighing vessel immediately after weighing to trap the dust in solution before transport.

Solubilization & Reaction
  • Solvent Choice: Avoid using DMSO or DMF as primary solvents if possible during initial handling. These solvents are permeation enhancers (carriers) that will transport the aminopyridine through your skin and gloves instantly upon contact.

  • Reaction Safety: Do not mix with strong acids or oxidizers. Nitriles can liberate HCN gas under strong acidic hydrolysis conditions.

Decontamination & Spill Response

Do NOT use Bleach.

  • Why? Mixing bleach (hypochlorite) with amines can form chloramines , which are volatile and toxic.

  • Protocol:

    • Cover spill with an absorbent pad (chemically inert).

    • Clean area with a mild surfactant (soap/water) or ethanol.

    • Double-bag all waste.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling this specific compound, emphasizing the "Stop/Go" decision points based on formulation.

SafetyProtocol Start Start: Handling 1-(6-Amino-3-pyridyl) cyclopropanecarbonitrile FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Dry Liquid Solution / Reaction Mix FormCheck->Liquid Wet Risk_Inhale Risk: Inhalation (Neurotoxic Dust) Solid->Risk_Inhale Risk_Absorb Risk: Dermal Absorption (Carrier Solvent) Liquid->Risk_Absorb Control_Solid Protocol A: 1. Fume Hood Mandatory 2. Anti-static Gun 3. Double Nitrile Gloves Risk_Inhale->Control_Solid Mitigate Control_Liquid Protocol B: 1. Splash Goggles 2. Laminate Gloves (if DMSO/DMF) 3. Tyvek Sleeves Risk_Absorb->Control_Liquid Mitigate Disposal Disposal: Segregate as Acute Toxin (P-List equivalent) Control_Solid->Disposal Control_Liquid->Disposal

Figure 1: Operational decision tree for selecting PPE and engineering controls based on the physical state of the aminopyridine derivative.

Part 5: Disposal & Emergency Procedures

Disposal Protocol

Because this compound is a functionalized aminopyridine, it must be treated with the same rigor as P-listed wastes (acutely hazardous).

  • Segregation: Do not mix with general organic solvents. Use a dedicated "High Hazard" liquid waste stream.

  • Labeling: Clearly label waste containers: "Contains Aminopyridines – Neurotoxin Hazard – Do Not Compact."

  • Solids: Contaminated gloves, weighing boats, and paper towels must be double-bagged in 6-mil polyethylene bags and incinerated as hazardous chemical waste.

Emergency First Aid
  • Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol to wash skin, as it may increase absorption area.

  • Ingestion/Inhalation: Transport to emergency care immediately. Suspect Potassium Channel Blockade (seizure risk).

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for 4-Aminopyridine (Analogous Hazard). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Organic Nitriles - Hazard Recognition. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

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